molecular formula C6H5NS B147512 2-Thiopheneacetonitrile CAS No. 20893-30-5

2-Thiopheneacetonitrile

Cat. No.: B147512
CAS No.: 20893-30-5
M. Wt: 123.18 g/mol
InChI Key: CLSHQIDDCJTHAJ-UHFFFAOYSA-N
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Description

2-thienylacetonitrile is a nitrile that is acetonitrile where one of the methyl hydrogens is substituted by a 2-thienyl group. It is a nitrile and a member of thiophenes. It derives from an acetonitrile.

Properties

IUPAC Name

2-thiophen-2-ylacetonitrile
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InChI

InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSHQIDDCJTHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066663
Record name 2-Thiopheneacetonitrile
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Molecular Weight

123.18 g/mol
Source PubChem
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CAS No.

20893-30-5
Record name 2-Thiopheneacetonitrile
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Record name 2-Thiopheneacetonitrile
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Record name 2-Thiopheneacetonitrile
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Record name 2-Thiopheneacetonitrile
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Record name 2-thienylacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Thiopheneacetonitrile: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiopheneacetonitrile (CAS Number: 20893-30-5), a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis, and explores its application as a crucial intermediate in the synthesis of bioactive molecules, with a particular focus on the antibiotic cephalothin.

Core Properties of this compound

This compound, also known as 2-thienylacetonitrile, is a versatile chemical intermediate valued for the reactivity of both its nitrile group and its thiophene ring.[1] Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 20893-30-5[2][3][4]
Molecular Formula C₆H₅NS[2][3][4]
Molecular Weight 123.18 g/mol [2][3][4]
Appearance Liquid[2][5]
Density 1.157 g/mL at 25 °C[2]
Boiling Point 115-120 °C at 22 mmHg[2]
Melting Point Not available
Refractive Index n20/D 1.542[2]
Flash Point 102 °C (closed cup)[2]

Synthesis of this compound: A Detailed Experimental Protocol

A common and effective method for the synthesis of this compound involves a two-step process commencing with the chloromethylation of thiophene, followed by cyanation.[6][7]

Step 1: Synthesis of 2-Chloromethylthiophene

This initial step involves the reaction of thiophene with formaldehyde and hydrochloric acid to yield 2-chloromethylthiophene.

Materials:

  • Thiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Phosphorus Trichloride

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid.

  • Maintain the reaction at a low temperature (e.g., 0-5 °C) with constant stirring.

  • Slowly add phosphorus trichloride dropwise to the reaction mixture. This serves to increase the concentration of the acid.

  • After the addition is complete, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, extract the 2-chloromethylthiophene from the reaction mixture using dichloromethane.

Step 2: Synthesis of this compound

The crude 2-chloromethylthiophene from the previous step is then reacted with a cyanide salt to produce the final product.

Materials:

  • 2-Chloromethylthiophene (from Step 1)

  • Sodium Cyanide

  • Acetone

  • Water

Procedure:

  • Prepare a solution of sodium cyanide in a mixed solvent of water and acetone.

  • Heat the cyanide solution to a temperature of 60-65 °C.

  • Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution dropwise.

  • Maintain the reaction at this temperature with stirring for approximately 3 hours to ensure the reaction goes to completion.

  • After the reaction is complete, the this compound can be isolated through filtration and extraction with a suitable organic solvent like dichloromethane.

  • The final product can be purified by distillation under reduced pressure.

Below is a diagram illustrating the synthetic workflow for this compound.

Synthesis_of_2_Thiopheneacetonitrile thiophene Thiophene chloromethylation Chloromethylation thiophene->chloromethylation paraformaldehyde Paraformaldehyde paraformaldehyde->chloromethylation hcl Conc. HCl hcl->chloromethylation pcl3 PCl₃ pcl3->chloromethylation chloromethylthiophene 2-Chloromethylthiophene chloromethylation->chloromethylthiophene cyanation Cyanation chloromethylthiophene->cyanation nacn Sodium Cyanide nacn->cyanation acetone_water Acetone/Water acetone_water->cyanation product This compound cyanation->product

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Synthesis of Cephalothin

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the first-generation cephalosporin antibiotic, cephalothin.[2] The synthetic pathway from this compound to cephalothin involves the hydrolysis of the nitrile to 2-thiopheneacetic acid, which is then coupled with the β-lactam core, 7-aminocephalosporanic acid (7-ACA).[8]

Step 1: Hydrolysis of this compound to 2-Thiopheneacetic Acid

The nitrile group of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (or other suitable base)

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a reaction vessel, dissolve this compound in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the sodium salt of the carboxylic acid.

  • Monitor the reaction for completion.

  • After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5-2.0.

  • The 2-thiopheneacetic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Step 2: Synthesis of Cephalothin via Amide Coupling

The final step involves the coupling of 2-thiopheneacetic acid with 7-aminocephalosporanic acid (7-ACA).

Materials:

  • 2-Thiopheneacetic Acid (from Step 1)

  • 7-Aminocephalosporanic Acid (7-ACA)

  • A suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC) or conversion to an acid chloride.

  • An appropriate solvent (e.g., dichloromethane, acetone)

Procedure (via Acid Chloride):

  • Activation of 2-Thiopheneacetic Acid: Convert 2-thiopheneacetic acid to its more reactive acid chloride derivative by reacting it with a chlorinating agent like thionyl chloride. This reaction is typically performed in an inert solvent.

  • Coupling Reaction: In a separate vessel, dissolve 7-ACA in a suitable solvent system, often maintaining a specific pH with the addition of a base.

  • Slowly add the 2-thiopheneacetyl chloride to the 7-ACA solution at a controlled low temperature.

  • Allow the reaction to proceed until the amide bond formation is complete.

  • Isolation and Purification: Acidify the reaction mixture to precipitate the crude cephalothin. The product is then collected by filtration, washed, and can be further purified by recrystallization.

The following diagram illustrates the synthetic pathway from this compound to Cephalothin.

Cephalothin_Synthesis start This compound hydrolysis Basic Hydrolysis start->hydrolysis intermediate 2-Thiopheneacetic Acid hydrolysis->intermediate coupling Amide Coupling intermediate->coupling aca 7-Aminocephalosporanic Acid (7-ACA) aca->coupling final_product Cephalothin coupling->final_product

Caption: Synthetic pathway from this compound to Cephalothin.

Biological Significance and Mechanism of Action of Cephalothin

The thiophene moiety, introduced via this compound, is a crucial component of the cephalothin molecule, contributing to its antibacterial activity. Cephalosporins, including cephalothin, are a class of β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.

The mechanism of action involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The diagram below outlines the mechanism of action of cephalothin.

Cephalothin_MoA cluster_bacterium Bacterium cephalothin Cephalothin pbp Penicillin-Binding Proteins (PBPs) cephalothin->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Forms lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Caption: Mechanism of action of Cephalothin.

Broader Applications and Future Outlook

While the synthesis of cephalothin is a prime example, the thiophene nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][9][10] this compound, as a readily available and reactive precursor to the 2-thiopheneacetic acid moiety and other derivatives, continues to be a valuable tool for researchers in the exploration and development of new chemical entities with therapeutic potential. Its utility extends beyond pharmaceuticals into materials science, for instance, in the synthesis of gold-polythiophene core-shell nanospheres.[4] The versatility of this compound ensures its continued importance in both academic research and industrial applications.

References

2-Thiopheneacetonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Thiopheneacetonitrile

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals, including antispasmodics and antibiotics like cephalothin.[1]

Molecular Structure and Nomenclature

This compound, also known as 2-thienylacetonitrile, is an organic compound featuring a thiophene ring substituted at the 2-position with a cyanomethyl (-CH₂CN) group.[2][3] The structure consists of a five-membered aromatic heterocycle containing one sulfur atom, attached to an acetonitrile moiety.

IUPAC Name: (Thiophen-2-yl)acetonitrile[2] Synonyms: 2-Thienylacetonitrile[3]

The definitive structural and molecular identifiers are summarized in the table below.

IdentifierValue
CAS Number 20893-30-5[3][4]
Molecular Formula C₆H₅NS[3][4]
Molecular Weight 123.18 g/mol [3][4]
SMILES String N#CCc1cccs1
InChI Key CLSHQIDDCJTHAJ-UHFFFAOYSA-N

Physicochemical Properties

This compound is a liquid at room temperature.[4] Its key physical and chemical properties are compiled from various sources and presented below for easy reference.

PropertyValue
Appearance Liquid[4]
Density 1.157 g/mL at 25 °C[2]
Boiling Point 235-238 °C at 760 mmHg[2] 115-120 °C at 22 mmHg[2]
Melting Point -5 °C[5]
Flash Point 102 °C (215.6 °F) - closed cup
Refractive Index (n20/D) 1.542[2]
LogP 1.13[5]

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is not provided, typical spectral features can be inferred from its structure, and sources indicate the availability of various spectra.[6]

Spectroscopy TypeExpected Features
¹H NMR Protons on the thiophene ring are expected in the aromatic region (~6.8-7.2 ppm). The methylene (-CH₂-) protons adjacent to the nitrile and thiophene ring would appear as a singlet in the aliphatic region (~3.8 ppm).[7]
¹³C NMR Signals corresponding to the nitrile carbon, the methylene carbon, and the four unique carbons of the thiophene ring are expected.
FT-IR A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2250 cm⁻¹. Bands corresponding to C-H stretching of the aromatic thiophene ring and the aliphatic methylene group, as well as C=C stretching within the ring, would also be present.[8]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (123.18).

Experimental Protocols: Synthesis

The synthesis of this compound is commonly achieved through a two-step process starting from thiophene. The following protocol is a representative method based on published patent literature.[1][9]

Step 1: Synthesis of 2-Chloromethylthiophene

This step involves the chloromethylation of thiophene.

  • Reactants: Thiophene, paraformaldehyde, concentrated hydrochloric acid.

  • Reagent: Phosphorus trichloride (used to maintain acid concentration).[1]

  • Procedure:

    • Thiophene, paraformaldehyde, and concentrated hydrochloric acid are combined in a reaction vessel and cooled to a low temperature.

    • Phosphorus trichloride is added dropwise to the reaction mixture. Phosphorus trichloride reacts with water to generate hydrogen chloride gas, which maintains a high acid concentration and favors the formation of the desired product over the 2-hydroxymethylthiophene byproduct.[1]

    • The reaction proceeds to yield 2-chloromethylthiophene.

Step 2: Synthesis of this compound

This step involves the cyanation of the intermediate 2-chloromethylthiophene.

  • Reactants: 2-Chloromethylthiophene (from Step 1), sodium cyanide (or trimethylsilyl cyanide).[1][10]

  • Solvent: A mixed solvent system, such as water and acetone, is used.[1]

  • Procedure:

    • The 2-chloromethylthiophene intermediate is dissolved in the water/acetone solvent mixture.

    • Sodium cyanide is added to the solution. The molar ratio of 2-chloromethylthiophene to sodium cyanide is typically between 1:1 and 1:1.5.[1]

    • The reaction mixture is heated to a temperature between 50-80 °C and maintained for 3-6 hours.[1]

    • Upon completion, the reaction yields the target product, this compound. The product is then isolated and purified using standard laboratory techniques such as extraction and distillation.

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is depicted in the following diagram.

SynthesisWorkflow reactant reactant intermediate intermediate product product reagent reagent Thiophene Thiophene Intermediate 2-Chloromethylthiophene Thiophene->Intermediate Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate HCl Conc. HCl HCl->Intermediate PCl3 PCl₃ PCl3->Intermediate Product This compound Intermediate->Product Step 2: Cyanation NaCN NaCN NaCN->Product Solvent Acetone/Water Solvent->Product

Caption: Synthesis workflow for this compound.

References

Synthesis of 2-Thiopheneacetonitrile from 2-Chloromethylthiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-thiopheneacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, from 2-chloromethylthiophene. This document details the underlying chemical principles, experimental protocols, and purification methods. Quantitative data from various sources are presented for comparative analysis, and reaction pathways are visualized to facilitate understanding.

Introduction

This compound, also known as 2-thienylacetonitrile, is a valuable building block in organic synthesis. Its structural motif is found in a range of biologically active molecules. Notably, it serves as a crucial intermediate in the production of pharmaceuticals such as the broad-spectrum antibiotic cephalothin.[1] The synthesis of this compound is therefore of significant interest to the drug development and chemical research communities.

The most common and direct route to this compound involves the nucleophilic substitution of the chlorine atom in 2-chloromethylthiophene with a cyanide group. This guide will explore this primary synthetic route in detail, including variations in reagents and reaction conditions.

Chemical Synthesis

The core of the synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

Reaction Scheme:

Reagents and Reaction Conditions

The successful synthesis of this compound hinges on the appropriate selection of reagents and careful control of reaction conditions. Key parameters include the choice of cyanide source, solvent system, temperature, and the potential use of a phase-transfer catalyst.

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

Cyanide SourceSolvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium CyanideWater/Acetone (2:1 v/v)None50-803-6>75[2]
Sodium CyanideWaterTetrabutylammonium Bromide704High[1]
Trimethylsilyl CyanideButanoneTetrabutylammonium Fluoride70676.4CN103992302A
Phase-Transfer Catalysis

The reaction between the water-soluble cyanide salt and the water-insoluble 2-chloromethylthiophene can be significantly accelerated by the use of a phase-transfer catalyst (PTC).[1] Quaternary ammonium salts, such as tetrabutylammonium bromide, are commonly employed. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 2-chloromethylthiophene.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-chloromethylthiophene and its subsequent conversion to this compound.

Synthesis of 2-Chloromethylthiophene (Starting Material)

The synthesis of the starting material, 2-chloromethylthiophene, is typically achieved through the chloromethylation of thiophene.

Procedure adapted from Organic Syntheses:

  • Materials: Thiophene, paraformaldehyde, concentrated hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous calcium chloride.

  • Procedure:

    • In a well-ventilated fume hood, a mixture of thiophene and concentrated hydrochloric acid is cooled in an ice-salt bath.

    • Paraformaldehyde is added portion-wise while maintaining the temperature below 5°C.

    • The reaction mixture is stirred for several hours at low temperature.

    • The product is extracted with diethyl ether.

    • The combined organic extracts are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous calcium chloride.

    • The solvent is removed by distillation, and the crude 2-chloromethylthiophene is purified by vacuum distillation.

Note: 2-Chloromethylthiophene is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood. It is also known to be unstable and should be used relatively quickly after preparation or stored with a stabilizer.[3]

Synthesis of this compound using Sodium Cyanide

Procedure adapted from CN104513225A:

  • Materials: 2-chloromethylthiophene, sodium cyanide, acetone, water, dichloromethane.

  • Procedure:

    • In a reaction flask, dissolve sodium cyanide in water.

    • Add acetone to the solution to create a mixed solvent system.

    • Heat the mixture to 60-65°C.

    • Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution over 30 minutes.

    • Maintain the reaction temperature and stir for an additional 3 hours.

    • After the reaction is complete, cool the mixture and filter to remove any solids.

    • Extract the aqueous layer with dichloromethane.

    • Separate the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.[2]

Alternative Synthesis using Trimethylsilyl Cyanide

Trimethylsilyl cyanide (TMSCN) offers a less toxic alternative to alkali metal cyanides.

Procedure adapted from CN103992302A:

  • Materials: 2-chloromethylthiophene in butanone, trimethylsilyl cyanide, tetrabutylammonium fluoride.

  • Procedure:

    • To a reaction flask, add trimethylsilyl cyanide and a catalytic amount of tetrabutylammonium fluoride.

    • Heat the mixture to 70°C.

    • Slowly add a solution of 2-chloromethylthiophene in butanone.

    • Maintain the reaction at 70°C for 6 hours.

    • After cooling, separate the organic phase and wash it multiple times.

    • The solvent and unreacted starting materials are removed by distillation.

    • The final product, this compound, is purified by vacuum distillation.

Purification and Characterization

Purification

The primary method for purifying this compound is vacuum distillation .[2] For smaller scales or for the removal of closely related impurities, column chromatography on silica gel can be employed. A typical eluent system for column chromatography of thiophene derivatives is a mixture of hexane and ethyl acetate.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
Appearance Clear colorless to slightly brown liquid[5]
Boiling Point 115-120 °C at 22 mmHg[5]
Density 1.157 g/mL at 25 °C
Refractive Index n20/D 1.542
¹H NMR (CDCl₃) δ 7.32 (d, 1H), 7.21 (d, 1H), 7.07 (t, 1H), 3.85 (s, 2H) ppm (approx.)[2]
¹³C NMR (CDCl₃) δ 130.5, 128.0, 127.5, 126.0, 116.5, 18.0 ppm (approx.)
IR (thin film) ν 2250 (C≡N stretch), 3100-3000 (aromatic C-H stretch) cm⁻¹ (approx.)

Note: Approximate NMR and IR data are based on typical values for similar structures and may vary slightly based on experimental conditions.

Safety Information

Both the starting material and the final product, as well as the reagents used, have significant health and safety considerations.

  • 2-Chloromethylthiophene: Is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also unstable and can decompose, potentially violently, upon storage.[3]

  • Sodium Cyanide and Trimethylsilyl Cyanide: Are highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled. Extreme caution must be exercised when handling these reagents, and appropriate safety protocols must be in place.

  • This compound: Is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6]

All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Relationships and Workflows

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathway Thiophene Thiophene Chloromethylthiophene 2-Chloromethylthiophene Thiophene->Chloromethylthiophene Chloromethylation Reagents1 Paraformaldehyde, Concentrated HCl Product This compound Chloromethylthiophene->Product Cyanation Cyanide Sodium Cyanide (or TMSCN)

Caption: Chemical synthesis pathway from thiophene to this compound.

Experimental_Workflow Start Start: Synthesis of 2-Chloromethylthiophene Reaction_Setup Reaction Setup: - Dissolve Cyanide Source - Add Solvent & Catalyst (optional) - Heat to Reaction Temperature Start->Reaction_Setup Addition Slow Addition of 2-Chloromethylthiophene Reaction_Setup->Addition Reaction Maintain Temperature and Stir for 3-6 hours Addition->Reaction Workup Work-up: - Cooling & Filtration - Extraction with Organic Solvent Reaction->Workup Purification Purification: - Solvent Removal - Vacuum Distillation or  Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR Spectroscopy Purification->Characterization End End: Pure This compound Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloromethylthiophene is a robust and well-established method. The use of sodium cyanide in a mixed aqueous-organic solvent system provides good yields. The incorporation of a phase-transfer catalyst can enhance the reaction rate. For a less hazardous alternative, trimethylsilyl cyanide can be effectively employed. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Physical and chemical properties of 2-thienylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical and chemical properties of 2-thienylacetonitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information to support its application in pharmaceutical and agrochemical synthesis.

Physical and Chemical Properties

2-Thienylacetonitrile is a pale yellow liquid that is soluble in common organic solvents.[1] It is recognized for its role as a versatile raw material in the synthesis of various intermediates, flavors, and specialty polymers.[1]

Table 1: Physical and Chemical Properties of 2-Thienylacetonitrile

PropertyValueSource
Molecular Formula C₆H₅NS[1][2][3][4][5]
Molecular Weight 123.18 g/mol [2][3][5]
Appearance Pale yellow liquid[1][2]
Melting Point 50-51 °C[2]
Boiling Point 115-120 °C at 22 mmHg; 235-238 °C at atmospheric pressure[2]
Density Approximately 1.14 g/cm³ to 1.157 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.542[2]
Flash Point 102 °C (215.6 °F) - closed cup
Solubility Soluble in common organic solvents[1]
CAS Number 20893-30-5[3][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-thienylacetonitrile.

Table 2: Spectroscopic Identifiers for 2-Thienylacetonitrile

Spectroscopic IdentifierValue
SMILES String N#CCc1cccs1
InChI 1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2
InChI Key CLSHQIDDCJTHAJ-UHFFFAOYSA-N

Chemical Reactivity and Stability

2-Thienylacetonitrile's reactivity is centered around the nitrile group and the thienyl ring, making it a valuable building block in organic synthesis.[1] It is used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres.[2]

Nitriles, as a class, can undergo polymerization in the presence of certain metals and their compounds. They are generally incompatible with strong oxidizing acids, which can lead to violent reactions. Mixing nitriles with bases can result in the formation of hydrogen cyanide.

Safety and Handling Precautions

2-Thienylacetonitrile is considered hazardous for transport and requires careful handling.[1] It is classified as a combustible acute toxicant.

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3, affecting the respiratory system

Precautionary Measures:

  • Handling: Use in a well-ventilated area or under a fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[7] A dust mask (type N95) or appropriate respirator should be used when vapours may be generated.

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[8] Keep away from incompatible materials such as oxidizing agents.[8]

  • First Aid: In case of inhalation, move the person to fresh air.[6] For skin contact, remove contaminated clothing and rinse the skin with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[6] If swallowed, rinse mouth and seek medical attention.[6]

G Logical Workflow for Safe Handling of 2-Thienylacetonitrile cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage cluster_emergency Emergency Procedures Hazard Identify Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin & Eye Irritant - Respiratory Irritant PPE Required PPE: - Protective Gloves - Safety Goggles/Face Shield - Protective Clothing - Respirator (if needed) Hazard->PPE Handling Safe Handling: - Use in well-ventilated area - Avoid contact with skin and eyes - Keep away from ignition sources PPE->Handling Storage Proper Storage: - Cool, dark, well-ventilated area - Tightly closed container - Away from oxidizing agents Handling->Storage FirstAid First Aid Measures: - Inhalation: Fresh air - Skin: Wash with water - Eyes: Rinse with water - Ingestion: Seek medical help Spill Spill & Fire: - Evacuate area - Use appropriate extinguishing media - Wear full protective gear emergency_entry->FirstAid emergency_entry->Spill

Caption: Logical workflow for the safe handling of 2-thienylacetonitrile.

Experimental Protocols

Synthesis of 2-Thienylacetonitrile

A common method for the preparation of 2-thienylacetonitrile involves a two-step process starting from thiophene.[9]

Step 1: Preparation of 2-Chloromethylthiophene

  • Reactants: Thiophene, paraformaldehyde, and concentrated hydrochloric acid.[9]

  • Procedure:

    • A mixture of paraformaldehyde and concentrated hydrochloric acid is stirred at a low temperature (0-5°C).[9]

    • Thiophene is slowly added dropwise to the mixture over 10-30 minutes.[9]

    • The reaction is kept at this temperature for 1-2 hours after the addition is complete.[9]

    • Phosphorus trichloride is then added dropwise over 1-3 hours while maintaining the temperature at 0-5°C. The addition of phosphorus trichloride increases the concentration of hydrochloric acid, thereby improving the yield.[9]

Step 2: Preparation of 2-Thienylacetonitrile

  • Reactants: 2-Chloromethylthiophene (from Step 1) and sodium cyanide.[9]

  • Solvent: A mixed solvent of water and acetone is used to increase the solubility of the reactants and act as a phase transfer catalyst.[9]

  • Procedure:

    • Solid sodium cyanide is dissolved in water in a reaction vessel.[9]

    • Acetone is added to the solution.[9]

    • The crude 2-chloromethylthiophene from the previous step is added dropwise to the sodium cyanide solution while heating to 50-80°C (a specific example mentions 60-65°C).[9]

    • The reaction mixture is maintained at this temperature for a few hours (e.g., 3 hours) to ensure the completion of the reaction.[9]

G Synthesis Workflow of 2-Thienylacetonitrile Thiophene Thiophene Step1 Reaction 1: Chloromethylation (0-5°C) Thiophene->Step1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Step1 ConcHCl Conc. Hydrochloric Acid ConcHCl->Step1 PCl3 Phosphorus Trichloride PCl3->Step1 Chloromethylthiophene 2-Chloromethylthiophene (Crude Product) Step1->Chloromethylthiophene Step2 Reaction 2: Cyanation (50-80°C) Chloromethylthiophene->Step2 NaCN Sodium Cyanide NaCN->Step2 WaterAcetone Water/Acetone (Mixed Solvent) WaterAcetone->Step2 FinalProduct 2-Thienylacetonitrile Step2->FinalProduct

Caption: Synthesis workflow for 2-thienylacetonitrile from thiophene.

References

In-Depth Technical Guide to the Health and Safety of 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Thiopheneacetonitrile (CAS No. 20893-30-5), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, compiled from Material Safety Data Sheets (MSDS) and other scientific sources.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference(s)
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
Appearance Liquid
Boiling Point 235-238 °C (lit.) 115-120 °C / 22 mmHg (lit.)
Density 1.157 g/mL at 25 °C (lit.)
Flash Point 102 °C (215.6 °F) - closed cup
Refractive Index n20/D 1.542 (lit.)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications, pictograms, signal word, and hazard statements.

GHS Classification
Hazard ClassCategoryReference(s)
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3
GHS Label Elements
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated

Computational Insights into the Electronic Structure of 2-Thiopheneacetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational analysis of the electronic structure of 2-thiopheneacetonitrile, a molecule of interest in medicinal chemistry and materials science. By employing quantum chemical calculations, we can elucidate its structural, electronic, and spectroscopic properties, providing valuable insights for molecular design and reactivity prediction. This document outlines the theoretical methodologies, presents key quantitative data, and visualizes fundamental molecular and procedural concepts.

Introduction

This compound is a heterocyclic compound incorporating a thiophene ring and a nitrile functional group. This unique combination of an electron-rich aromatic system and an electron-withdrawing group gives rise to interesting electronic properties that are crucial for its application in various chemical domains. Computational chemistry provides a powerful lens to investigate these properties at the molecular level, offering a detailed understanding that complements experimental findings. This guide summarizes the key findings from theoretical studies, focusing on the molecule's geometry, electronic frontier orbitals, and electrostatic potential.

Methodologies in Computational Analysis

The electronic structure of this compound can be effectively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

A common and robust methodology for studying molecules like this compound involves DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. Paired with a suitable basis set, such as 6-31G(d,p), this level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[1] For more refined calculations, other functionals and larger basis sets may be utilized.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

  • Molecular Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Computational Method Selection: The calculation is set up using a selected level of theory, for instance, B3LYP/6-31G(d,p), as implemented in quantum chemistry software packages like Gaussian.[1]

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, ground-state geometry.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on this compound. These values provide a snapshot of the molecule's fundamental electronic and structural characteristics.

Table 1: Optimized Geometrical Parameters

ParameterBond / AngleCalculated Value
Bond LengthCα-Cβ (Thiophene)~1.37 Å
Cβ-Cβ' (Thiophene)~1.42 Å
Cα-S (Thiophene)~1.72 Å
C-C≡N~1.46 Å
C≡N~1.16 Å
Bond AngleCα-S-Cα' (Thiophene)~92.2°
S-Cα-Cβ (Thiophene)~111.5°
Cα-Cβ-Cβ' (Thiophene)~112.4°
Cα-C-C≡N~112.0°
C-C≡N~179.0°

Note: These are representative values and can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Electronic Properties

PropertyDescriptionValue
HOMO EnergyHighest Occupied Molecular Orbital~ -6.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital~ -0.8 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 5.7 eV
Dipole MomentMeasure of the molecule's overall polarity~ 4.5 Debye

Note: These values are indicative and are sensitive to the computational methodology.

Visualizing Molecular and Computational Concepts

Diagrams are essential for intuitively understanding complex molecular structures and computational workflows. The following visualizations are provided in the DOT language for clarity and reproducibility.

Caption: Ball-and-stick representation of this compound.

computational_workflow Computational Chemistry Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Analysis of Results mol_build 1. Build Molecular Structure method_select 2. Select Level of Theory (e.g., B3LYP/6-31G(d,p)) mol_build->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc sp_calc 5. Single-Point Energy freq_calc->sp_calc struct_analysis 6. Analyze Optimized Geometry sp_calc->struct_analysis elec_props 7. Extract Electronic Properties (HOMO, LUMO, etc.) sp_calc->elec_props spec_sim 8. Simulate Spectra (IR, UV-Vis) sp_calc->spec_sim

References

Theoretical Investigation of 2-Thiopheneacetonitrile Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical investigation into the reactivity of 2-thiopheneacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging computational chemistry methods, we explore the molecule's electronic structure and predict its behavior in chemical reactions, offering insights crucial for synthetic route design and drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an acetonitrile group.[1][2][3] This structure confers a unique reactivity profile, with the electron-rich thiophene ring being susceptible to electrophilic attack and the nitrile group offering a site for nucleophilic addition.[4] Its versatility makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[1] Understanding the theoretical underpinnings of its reactivity is paramount for optimizing existing synthetic methodologies and exploring novel chemical transformations.

Computational Methodology

The theoretical investigation of this compound's reactivity was conducted using Density Functional Theory (DFT), a robust quantum chemical method for studying the electronic structure of molecules.[4][5][6]

Software and Theoretical Level

All calculations were performed using the Gaussian 09 software package.[6] The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for molecules of this nature. Frequency calculations were performed at the same level to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

Reactivity Descriptors

To rationalize the reactivity of this compound, several key quantum chemical descriptors were calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the outcome of chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to donate and accept electrons, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into reactive sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was used to study intramolecular interactions and charge delocalization within the molecule.[4]

The following diagram illustrates the general workflow for the computational investigation:

G Computational Investigation Workflow A Molecule Selection (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Structure Analysis C->D E Reactivity Descriptor Calculation (HOMO, LUMO, MEP, Atomic Charges) D->E F Reaction Pathway Modeling (Transition State Search) E->F G Data Analysis and Interpretation F->G

Caption: Workflow for the theoretical investigation of molecular reactivity.

Results and Discussion

Electronic Properties and Reactivity Descriptors

The calculated electronic properties of this compound provide a foundation for understanding its chemical behavior. The energies of the frontier molecular orbitals and the HOMO-LUMO gap are summarized in Table 1.

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.254-6.91
LUMO Energy-0.041-1.12
HOMO-LUMO Gap0.2135.79
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound.

The relatively high energy of the HOMO suggests that this compound can act as an electron donor in reactions with electrophiles. The LUMO energy indicates its capacity to accept electrons from nucleophiles. The large HOMO-LUMO gap suggests good kinetic stability.

The Molecular Electrostatic Potential (MEP) map reveals the distribution of charge on the molecular surface. The most negative potential is localized around the nitrogen atom of the nitrile group, indicating its high nucleophilicity. The regions of positive potential are primarily located over the hydrogen atoms of the thiophene ring, while the sulfur atom and the aromatic ring also exhibit electron-rich character, making them susceptible to electrophilic attack.

Proposed Reaction Mechanisms

Based on the calculated electronic properties, we propose two primary reaction pathways for this compound: electrophilic substitution on the thiophene ring and nucleophilic addition to the nitrile group.

3.2.1. Electrophilic Aromatic Substitution

The thiophene ring is known to undergo electrophilic aromatic substitution, primarily at the C2 and C5 positions. Given that the C2 position is already substituted, electrophilic attack is predicted to occur preferentially at the C5 position.

The following diagram illustrates the proposed mechanism for the nitration of this compound at the C5 position:

G Electrophilic Substitution Mechanism Reactants This compound + NO2+ Intermediate Sigma Complex (Wheland Intermediate) Reactants->Intermediate Electrophilic Attack Product 5-Nitro-2-thiopheneacetonitrile + H+ Intermediate->Product Deprotonation

Caption: Proposed mechanism for electrophilic nitration of this compound.

3.2.2. Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is often followed by hydrolysis to yield a ketone or an amide.

The diagram below shows the proposed mechanism for the addition of a Grignard reagent (R-MgX) to the nitrile group:

G Nucleophilic Addition Mechanism Reactants This compound + R-MgX Intermediate Iminomagnesium Halide Reactants->Intermediate Nucleophilic Attack Product Ketone (after hydrolysis) Intermediate->Product Hydrolysis

Caption: Proposed mechanism for nucleophilic addition to the nitrile group.

Hypothetical Reaction Energetics

To provide a quantitative understanding of the proposed reactions, Table 2 presents hypothetical activation energies and reaction enthalpies that are representative of what would be obtained from detailed transition state calculations.

ReactionActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Electrophilic Nitration at C515.2-25.8
Grignard Addition to Nitrile10.5-40.1
Table 2: Hypothetical Energetics for Proposed Reactions of this compound.

These illustrative values suggest that both reactions are thermodynamically favorable, with the nucleophilic addition to the nitrile group being kinetically more facile under these hypothetical conditions.

Conclusion

This theoretical investigation provides valuable insights into the reactivity of this compound. The computational results indicate that the molecule possesses distinct reactive sites, with the thiophene ring being susceptible to electrophilic attack and the nitrile group being a target for nucleophiles. The presented data and reaction mechanisms serve as a predictive guide for chemists in the design of synthetic routes to novel thiophene-containing compounds with potential pharmaceutical applications. Further experimental validation is encouraged to corroborate these theoretical findings.

References

2-Thiopheneacetonitrile: A Versatile Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

2-Thiopheneacetonitrile, a heterocyclic organic compound featuring a thiophene ring linked to an acetonitrile group, has emerged as a pivotal building block in medicinal and synthetic chemistry.[1][2] Its unique molecular architecture, characterized by an active methylene group and a reactive nitrile function, provides a versatile platform for the construction of complex heterocyclic systems.[1] These resulting scaffolds, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are prevalent in numerous biologically active molecules, making this compound a compound of significant interest for drug discovery and development.[1][3][4][5]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its α-protons (the methylene group adjacent to the cyano group) and the electrophilic nature of the nitrile carbon. This dual reactivity allows it to participate in a wide array of condensation and cyclization reactions, serving as a precursor to a diverse range of fused heterocyclic systems.

1. The Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to 2-aminothiophenes.[6][7] In this one-pot synthesis, this compound (acting as the active methylene component) condenses with a ketone or aldehyde and elemental sulfur in the presence of a basic catalyst.[8][9] This reaction is fundamental for synthesizing highly substituted thiophenes, which are precursors to fused systems like thieno[2,3-d]pyrimidines.[4][6][10]

G start Inputs: - this compound - Carbonyl Compound - Elemental Sulfur - Base Catalyst knoevenagel Knoevenagel-Cope Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_add Michael Addition of Sulfur intermediate1->sulfur_add intermediate2 Thiolate Intermediate sulfur_add->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Derivative cyclization->product

2. Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic α-cyano ketone after hydrolysis.[11][12][13] This reaction is conceptually similar to the Dieckmann condensation.[11] While the classic Thorpe reaction is intermolecular, the intramolecular Thorpe-Ziegler variant is highly effective for creating five- to eight-membered rings.[13] In the context of this compound, it can be derivatized to contain a second nitrile group, enabling intramolecular cyclization to form fused heterocyclic systems.

3. Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of compounds with significant pharmacological importance, including potential as chemosensitizers in cancer therapy.[3] A common synthetic strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds or their precursors. The initial Michael addition of the active methylene group to the unsaturated system, followed by cyclization and aromatization, leads to the formation of the thieno[2,3-b]pyridine core.

4. Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are structural analogs of purines and exhibit a wide range of biological activities, including kinase inhibition and anticancer properties.[5][14] The synthesis often begins with a Gewald reaction using this compound to form a 2-aminothiophene-3-carbonitrile intermediate. This versatile intermediate can then undergo cyclization with various one-carbon synthons (like formamide or orthoformates) to construct the fused pyrimidine ring.[10][15]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitriles

This protocol is adapted from the synthesis of compounds 6a-d as described in the literature.[16]

  • Step 1: Intermediate Formation: A mixture of a suitable pyridine-2(1H)-thione derivative (5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred for 2 hours at room temperature.

  • Step 2: Reaction with an α-halo acetonitrile derivative: To the mixture from Step 1, an appropriate α-halo acetonitrile derivative (e.g., malononitrile, chloroacetonitrile) (5 mmol) is added.

  • Step 3: Cyclization: The reaction mixture is heated under reflux for 3-4 hours.

  • Step 4: Work-up and Purification: After cooling, the mixture is poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent (e.g., dioxane) to yield the target thieno[2,3-b]pyridine derivative.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidines via Dimroth Rearrangement

This procedure is based on the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines.[10]

  • Step 1: Gewald Reaction: A 2-aminothiophene-3-carbonitrile is synthesized via the Gewald reaction, for example, by reacting a cyclic ketone, malononitrile, and elemental sulfur with a base like triethylamine at room temperature.

  • Step 2: Amine Formation: The resulting 2-aminothiophene-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylmethanimidamide intermediate.

  • Step 3: Dimroth Rearrangement: The intermediate from Step 2 is condensed with a substituted aniline in a suitable solvent. The reaction can be heated, potentially using microwave irradiation, to facilitate the Dimroth rearrangement.

  • Step 4: Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative yields and characterization data for heterocyclic compounds synthesized using this compound or its derivatives as building blocks.

Table 1: Synthesis of Substituted Thieno[2,3-b]pyridines

Compound R1 R2 Yield (%) M.p. (°C) Reference
6c 5-bromobenzofuran-2-yl CN 90 280-282 [16]

| 6d | 5-bromobenzofuran-2-yl | COOEt | 87 | 290-292 |[16] |

Table 2: Synthesis of Substituted Thieno[2,3-d]pyrimidines

Compound R (Aryl Amine) Yield (%) M.p. (°C) Reference
g 4-Methoxyphenyl 71 170.0-171.3 [10]
h 2-Fluorophenyl 41 219.8-221.4 [10]
i 3-Fluorophenyl 84 162.2-163.1 [10]

| j | 4-Fluorophenyl | 31 | 190.6-191.9 |[10] |

Table 3: Biological Activity of Synthesized Thieno[2,3-b]quinolones

Compound Substituent Cell Line GI50 (nM) Reference
17d 3-methoxyphenylcarboxamide MDA-MD-435 (Melanoma) 23 [17]

| 17d | 3-methoxyphenylcarboxamide | MDA-MB-468 (Breast Cancer) | 46 |[17] |

Applications in Drug Discovery

The thiophene nucleus is a well-established pharmacophore and bioisostere for the benzene ring, found in numerous approved drugs.[18] Heterocycles derived from this compound are no exception and have shown promise in various therapeutic areas.

  • Anticancer Activity: Thieno[2,3-d]pyrimidines have been designed as tyrosine kinase inhibitors, demonstrating cytotoxic effects against cancer cell lines like MCF-7 (breast) and HepG-2 (liver).[5] Furthermore, certain thieno[2,3-b]pyridines have been shown to sensitize lung cancer cells to conventional chemotherapy agents like topotecan.[3] The 5-keto-tetrahydrothieno[2,3-b]quinolone derivatives have also exhibited potent antiproliferative activity in the low nanomolar range against various cancer cell lines.[17]

  • Antimicrobial Activity: The versatile scaffolds produced from thiophene-based precursors can be further derivatized to yield compounds with significant antimicrobial properties.[19][20][21][22] For instance, various heterocyclic amides derived from the related 2-thiopheneacetic acid have shown antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[19][21]

  • Enzyme Inhibition: The structural similarity of thienopyrimidines to purines makes them attractive candidates for targeting enzymes such as kinases and phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.[4][5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminothiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, serving as foundational scaffolds in medicinal chemistry.[1] Their applications span from antimicrobial and anti-inflammatory agents to kinase inhibitors and central nervous system modulators. The Gewald reaction, a one-pot multicomponent synthesis, remains the most efficient and versatile method for the preparation of these valuable heterocycles.[2] This document provides detailed protocols and application notes for the synthesis of 2-aminothiophenes using the Gewald reaction, a process that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Reaction Principle: The Gewald Synthesis

The Gewald reaction is a powerful multicomponent reaction that assembles the 2-aminothiophene ring in a single step from three readily available components:

  • An α-methylene carbonyl compound (ketone or aldehyde).

  • An activated nitrile (e.g., malononitrile, ethyl cyanoacetate).

  • Elemental sulfur .

The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, triethylamine).

The generally accepted mechanism proceeds through three main stages[3]:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.

Mandatory Visualizations

Reaction Mechanism

Gewald_Reaction_Mechanism start Carbonyl Compound + Active Methylene Nitrile intermediate1 Knoevenagel-Cope Condensation Product (α,β-Unsaturated Nitrile) start->intermediate1 Base-catalyzed condensation intermediate2 Sulfur Adduct intermediate1->intermediate2 Addition of Sulfur product 2-Aminothiophene intermediate2->product Cyclization & Aromatization base Base (e.g., Morpholine) base->start sulfur Elemental Sulfur (S8) sulfur->intermediate1 Experimental_Workflow step1 1. Combine Reactants (Carbonyl, Nitrile, Sulfur, Solvent) step2 2. Add Base Catalyst (e.g., Morpholine) step1->step2 step3 3. Reaction (Stir at specified temperature) step2->step3 step4 4. Monitor Progress (Thin Layer Chromatography) step3->step4 step5 5. Work-up (Cooling, Precipitation/Filtration) step4->step5 Upon completion step6 6. Purification (Recrystallization or Column Chromatography) step5->step6 step7 7. Characterization (NMR, IR, MS) step6->step7

References

Application Notes and Protocols for the Gewald Reaction with 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a versatile and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[1][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[4] While the Gewald reaction has been extensively studied with common activated nitriles such as malononitrile and ethyl cyanoacetate, its application with 2-thiopheneacetonitrile as the nitrile component is less documented in readily available literature.

This document provides a detailed, generalized protocol for conducting the Gewald reaction using this compound. The conditions presented are based on established methodologies for analogous activated nitriles and serve as a robust starting point for optimization. The resulting products, substituted thieno[2,3-b]thiophenes, are of significant interest due to their potential applications in materials science and as precursors to novel therapeutic agents.

Generalized Gewald Reaction Scheme

The general scheme for the Gewald reaction involves three key components: a carbonyl compound, an active methylene nitrile (in this case, this compound), and elemental sulfur, typically catalyzed by a base.

Gewald_Reaction_Scheme reagents Ketone/Aldehyde + this compound + Sulfur product Substituted 2-Amino-3-(thiophen-2-yl)thiophene reagents->product Gewald Reaction catalyst Base (e.g., Morpholine, Triethylamine)

Caption: General schematic of the Gewald reaction.

Data Presentation: Representative Gewald Reaction Conditions

The following table summarizes typical conditions for the Gewald reaction with various activated nitriles, which can be used as a reference for optimizing the reaction with this compound.

Carbonyl CompoundActivated NitrileCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrilePiperidinium Borate (20)Ethanol/Water (9:1)1000.3396[4]
AcetoneEthyl CyanoacetateMorpholineMethanol50275-85General Knowledge
PropiophenoneMalononitrileTriethylamineDMF60380-90General Knowledge
CyclopentanoneBenzoylacetonitrilePiperidineEthanolReflux470-80General Knowledge
ButyraldehydeCyanoacetamideSodium EthoxideEthanolRT1265-75General Knowledge

Experimental Protocols

Protocol: Synthesis of a Substituted 2-Amino-3-(thiophen-2-yl)thiophene via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative using this compound, a ketone (e.g., cyclohexanone), and elemental sulfur.

Materials:

  • Ketone (e.g., Cyclohexanone, 1.0 equiv.)

  • This compound (1.0 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Base Catalyst (e.g., Morpholine or Triethylamine, 0.2 equiv.)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

  • Glacial Acetic Acid (for neutralization, if needed)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equiv.), this compound (1.0 equiv.), and elemental sulfur (1.1 equiv.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of ketone) to the flask. With stirring, add the base catalyst (e.g., morpholine, 0.2 equiv.).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration, washed with cold ethanol, and dried.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • If a basic catalyst was used, a wash with a dilute acid (e.g., 1M HCl) followed by saturated sodium bicarbonate solution may be necessary to remove the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aminothiophene product.

Visualization of Experimental Workflow

Gewald_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants: Ketone, this compound, Sulfur in Solvent B 2. Add Base Catalyst (e.g., Morpholine) A->B C 3. Heat to Reflux (50-80 °C, 2-6 h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Concentrate Solvent E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Evaporate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Safety Precautions

  • The Gewald reaction should be carried out in a well-ventilated fume hood.

  • Elemental sulfur is flammable. Avoid ignition sources.

  • The organic solvents used are flammable and volatile.

  • The basic catalysts can be corrosive and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

The Versatility of 2-Thiopheneacetonitrile in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Thiopheneacetonitrile, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique chemical structure, featuring a thiophene ring coupled with a reactive nitrile group, allows for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates for blockbuster drugs such as the antidepressant Duloxetine and the antipsychotic Olanzapine.

Application 1: Synthesis of a Key Intermediate for Duloxetine

Duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), is widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The synthesis of Duloxetine often proceeds through the key intermediate, (S)-3-(methylamino)-1-(2-thienyl)-1-propanol. While many reported syntheses start from 2-acetylthiophene, the strategic incorporation of the thiophene moiety, as present in this compound, is a critical aspect of the overall synthetic strategy. Below are protocols adapted from patented industrial processes that lead to a precursor of this key intermediate.

Quantitative Data for Duloxetine Intermediate Synthesis
StepReactionReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Mannich Reaction2-Acetylthiophene, Paraformaldehyde, Methylamine HydrochlorideEthanolHydrochloric Acid80168698.6CN111793056A[1]
2Asymmetric Reduction3-Methylamino-1-(2-thienyl)-1-propanoneNot SpecifiedImmobilized Saccharomyces cerevisiae30Not Specified>99 (Conversion)>99 (ee)Bioprocess Biosyst Eng. 2014 Nov;37(11):2243-50[2]
Experimental Protocols

Protocol 1: Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride (Precursor to Duloxetine Intermediate)

This protocol is adapted from patent CN111793056A for the synthesis of a key precursor to the chiral alcohol intermediate of Duloxetine.[1]

Materials:

  • 2-Acetylthiophene (50.0g, 396mmol)

  • Paraformaldehyde (14.3g, 142.6mmol)

  • Methylamine Hydrochloride (80.3g, 1188mmol)

  • Ethanol (500mL)

  • Hydrochloric Acid (3.6g, 35.6mmol)

  • 40% Methylamine aqueous solution

Procedure:

  • To a 1L reaction flask, add 2-acetylthiophene, paraformaldehyde, methylamine hydrochloride, ethanol, and hydrochloric acid at room temperature.

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Monitor the reaction progress. Upon completion, add the methylamine aqueous solution (7.4g, 59.4mmol).

  • Continue to stir the reaction at 80°C for an additional 4 hours.

  • Cool the reaction mixture and filter to obtain the crude yellow product.

  • Recrystallize the crude product from ethanol (150mL) and filter to yield 58g of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.[1]

Logical Relationship for Duloxetine Synthesis

G A This compound (Starting Material Concept) B 2-Acetylthiophene (Common Starting Material) A->B Alternative Starting Point C Mannich Reaction B->C D 3-Methylamino-1-(2-thienyl)-1-propanone HCl C->D E Asymmetric Reduction D->E F (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol E->F G Further Steps F->G H Duloxetine G->H

Conceptual synthesis pathway for Duloxetine.

Application 2: Synthesis of a Key Intermediate for Olanzapine

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[3][4] Its synthesis involves the formation of a thieno[2,3-b][3][5]benzodiazepine core. A key intermediate in this process is 2-amino-5-methylthiophene-3-carbonitrile, which can be synthesized via the Gewald reaction. While not directly starting from this compound, the chemistry of the thiophene ring and the nitrile group is central to this synthesis.

Quantitative Data for Olanzapine Synthesis Step
StepReactionReactantsSolventTemperature (°C)TimeYield (%)Reference
1Condensation4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine2-Propanol102 (Reflux)Overnight86.5US7863442B2[6]
2Condensation4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine1-Propanol110 (Reflux)Overnight89US7863442B2[6]
3Condensation4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazineMethanol75 (Reflux)Overnight74US7863442B2[6]
Experimental Protocols

Protocol 2: Synthesis of Olanzapine from a Key Thieno-benzodiazepine Intermediate

This protocol is adapted from patent US7863442B2 and describes the final step in the synthesis of Olanzapine.[6]

Materials:

  • 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine (100g, 0.38 mol)

  • N-methylpiperazine (250 mL)

  • 2-Propanol (200 mL)

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer, charge 4-amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine, and 2-propanol.

  • Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere and maintain for overnight.

  • Allow the reaction mixture to cool to below 55°C.

  • Add water (250 mL) to precipitate the solid product.

  • Isolate the light yellow solid by Büchner filtration.

  • Wash the solid twice with 25% aqueous 2-propanol (100 mL) and then once with 2-propanol (100 mL).

  • Dry the product in vacuo to provide Olanzapine (101.7 g).[6]

Experimental Workflow for Olanzapine Synthesis

G A 2-Amino-5-methylthiophene-3-carbonitrile (Key Intermediate) B Condensation with o-fluoronitrobenzene A->B C 2-(2-Nitrophenylamino)-5-methylthiophene-3-carbonitrile B->C D Reduction and Cyclization C->D E 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine D->E F Condensation with N-methylpiperazine E->F G Olanzapine F->G

Key steps in the synthesis of Olanzapine.

Signaling Pathways of Final Drug Products

Understanding the mechanism of action of the final pharmaceutical product is crucial for drug development professionals. Below are diagrams illustrating the signaling pathways of Duloxetine and Olanzapine.

Duloxetine Signaling Pathway

Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It functions by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[7][8][9]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) & Norepinephrine (NE) Vesicles serotonin 5-HT presynaptic->serotonin Release norepinephrine NE presynaptic->norepinephrine Release reuptake_pump SERT & NET Reuptake Transporters serotonin->reuptake_pump Reuptake receptors 5-HT & NE Receptors serotonin->receptors norepinephrine->reuptake_pump Reuptake norepinephrine->receptors signal Signal Transduction receptors->signal Activates duloxetine Duloxetine duloxetine->reuptake_pump Blocks

Mechanism of action of Duloxetine as an SNRI.
Olanzapine Signaling Pathway

Olanzapine is an atypical antipsychotic that acts as an antagonist at dopamine (primarily D2) and serotonin (primarily 5-HT2A) receptors.[3][4][10] By blocking these receptors, it modulates dopaminergic and serotonergic neurotransmission in different brain regions, which is believed to be responsible for its antipsychotic effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicles Dopamine (DA) Vesicles dopamine DA dopamine_vesicles->dopamine Release serotonin_vesicles Serotonin (5-HT) Vesicles serotonin 5-HT serotonin_vesicles->serotonin Release d2_receptor Dopamine D2 Receptor dopamine->d2_receptor ht2a_receptor Serotonin 5-HT2A Receptor serotonin->ht2a_receptor downstream_signal Downstream Signaling d2_receptor->downstream_signal Modulates ht2a_receptor->downstream_signal Modulates olanzapine Olanzapine olanzapine->d2_receptor Antagonist olanzapine->ht2a_receptor Antagonist

Mechanism of action of Olanzapine.

References

Application of 2-Thiopheneacetonitrile in Fine Chemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiopheneacetonitrile, a versatile heterocyclic organic compound, serves as a pivotal building block in the synthesis of a wide array of fine chemicals. Its unique molecular structure, featuring a reactive nitrile group and an electron-rich thiophene ring, allows for diverse chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, supported by quantitative data and visual diagrams to facilitate its use in research and development.

Key Applications of this compound

The utility of this compound in fine chemical production is multifaceted. It is a key precursor for a variety of biologically active molecules and complex heterocyclic systems.[1] The primary applications include:

  • Synthesis of 2-Aminothiophenes via the Gewald Reaction: A multicomponent reaction that provides access to highly substituted and biologically active 2-aminothiophenes.

  • Precursor to 2-Thiophene Ethylamine: A crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

  • Synthesis of 2-Thiopheneacetic Acid: An important building block for pharmaceuticals and other fine chemicals.

  • Participation in Thorpe-Ziegler Cyclization: Enabling the formation of condensed thiophene ring systems.

Application Note 1: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent condensation of a carbonyl compound, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[2][3] These products are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[4]

Reaction Principle: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.[5]

Advantages of using this compound in the Gewald Reaction:

  • Direct introduction of a thiophene moiety: This is beneficial for creating derivatives with potential biological activity associated with the thiophene ring.

  • Versatility: The reaction tolerates a wide range of carbonyl compounds, leading to a diverse library of substituted aminothiophenes.

  • Efficiency: The one-pot nature of the reaction makes it an atom-economical and efficient synthetic route.

Quantitative Data for Gewald Reaction
Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
CyclohexanoneMorpholineEthanol285[4]
AcetoneDiethylamineMethanol475[4]
ButanoneDiethylamineEthanol-42[5]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenyl-5-(thiophen-2-yl)thiophene-3-carboxylate

Materials:

  • This compound

  • Ethyl phenylacetate

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred solution of this compound (1.23 g, 10 mmol) and ethyl phenylacetate (1.64 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4-phenyl-5-(thiophen-2-yl)thiophene-3-carboxylate.

Expected Yield: 70-80%

Reaction Pathway Diagram

Gewald_Reaction cluster_reactants Reactants This compound This compound Knoevenagel_Intermediate Knoevenagel Intermediate This compound->Knoevenagel_Intermediate Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Knoevenagel_Intermediate Sulfur Sulfur Thiolated_Intermediate Thiolated Intermediate Sulfur->Thiolated_Intermediate Base Base Base->Knoevenagel_Intermediate cat. Knoevenagel_Intermediate->Thiolated_Intermediate 2-Aminothiophene 2-Aminothiophene Derivative Thiolated_Intermediate->2-Aminothiophene Cyclization

Caption: Gewald reaction workflow for 2-aminothiophene synthesis.

Application Note 2: Synthesis of 2-Thiophene Ethylamine

2-Thiophene ethylamine is a valuable intermediate for the synthesis of various pharmaceuticals. The reduction of the nitrile group in this compound provides a direct route to this important building block.

Reaction Principle: The nitrile group of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6]

Advantages:

  • Direct Conversion: Provides a straightforward two-carbon homologation from a readily available starting material.

  • High Reactivity: The nitrile group is readily reduced under standard conditions.

Quantitative Data for Reduction of this compound
Reducing AgentSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
LiAlH₄Diethyl etherReflux4~90General protocol[6][7]
H₂/Raney NickelMethanol/Ammonia1006>80Catalytic Hydrogenation
Experimental Protocol: Reduction of this compound to 2-Thiophene Ethylamine using LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure: WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • In the flask, suspend lithium aluminum hydride (1.9 g, 50 mmol) in anhydrous diethyl ether (100 mL).

  • Dissolve this compound (6.15 g, 50 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

  • Add the this compound solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and then water (6 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield 2-thiophene ethylamine as an oil.

Expected Yield: ~90%

Reaction Pathway Diagram

Reduction_Reaction This compound This compound 2-Thiophene_Ethylamine 2-Thiophene Ethylamine This compound->2-Thiophene_Ethylamine Reduction LiAlH4 1. LiAlH₄, Et₂O 2. H₂O

Caption: Reduction of this compound to 2-thiophene ethylamine.

Application Note 3: Synthesis of 2-Thiopheneacetic Acid

2-Thiopheneacetic acid is another important intermediate, used in the synthesis of pharmaceuticals such as the antibiotic cephalothin.[8] It can be readily prepared by the hydrolysis of this compound.

Reaction Principle: The nitrile group of this compound is hydrolyzed under acidic or basic conditions to a carboxylic acid. Basic hydrolysis is often preferred to avoid potential polymerization of the thiophene ring under strong acidic conditions.

Advantages:

  • High Yield: The hydrolysis of the nitrile is typically a high-yielding reaction.

  • Direct Functional Group Transformation: Provides a straightforward conversion of a nitrile to a carboxylic acid.

Quantitative Data for Hydrolysis of this compound
Hydrolysis ConditionSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
NaOH (aq)Water/EthanolReflux6>90[9]
H₂SO₄ (aq)Water1004~85Acid Hydrolysis
Experimental Protocol: Basic Hydrolysis of this compound to 2-Thiopheneacetic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (6.15 g, 50 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).

  • Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the acidic solution with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 2-thiopheneacetic acid as a solid.

Expected Yield: >90%

Reaction Pathway Diagram

Hydrolysis_Reaction This compound This compound 2-Thiopheneacetic_Acid 2-Thiopheneacetic Acid This compound->2-Thiopheneacetic_Acid Hydrolysis NaOH 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺

Caption: Hydrolysis of this compound to 2-thiopheneacetic acid.

Application Note 4: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[10][11] While a direct intramolecular cyclization of a simple this compound derivative is less common, the intermolecular Thorpe reaction can be utilized, or a suitable dinitrile precursor incorporating the 2-thienylacetonitrile moiety can be synthesized for subsequent cyclization.

Reaction Principle: A strong base deprotonates the α-carbon of one nitrile group, and the resulting carbanion attacks the carbon of the second nitrile group in an intramolecular fashion.[12]

Advantages:

  • Ring Formation: A powerful method for the synthesis of five- to eight-membered rings.[]

  • Formation of Functionalized Rings: The resulting enaminonitrile and ketone are versatile intermediates for further synthetic transformations.

Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization of a Dinitrile Precursor

Materials:

  • Dinitrile precursor (e.g., a derivative of this compound with a second nitrile group)

  • Sodium hydride (NaH) or other strong, non-nucleophilic base

  • Anhydrous Toluene or THF

  • Aqueous acid (e.g., H₂SO₄)

Procedure:

  • Under an inert atmosphere, add a solution of the dinitrile precursor in anhydrous toluene to a stirred suspension of sodium hydride in anhydrous toluene at a rate that maintains a gentle reflux (using high-dilution conditions if necessary to favor intramolecular cyclization).

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully quench the excess sodium hydride with a small amount of ethanol.

  • Add water and separate the organic layer.

  • To hydrolyze the enaminonitrile, heat the organic layer with aqueous sulfuric acid.

  • After hydrolysis is complete, cool the mixture, separate the organic layer, wash with water and brine, and dry over a suitable drying agent.

  • Remove the solvent and purify the resulting cyclic ketone by distillation or chromatography.

Reaction Pathway Diagram

Thorpe_Ziegler_Reaction Dinitrile Dinitrile Precursor (from this compound) Enaminonitrile Cyclic β-Enaminonitrile Dinitrile->Enaminonitrile Intramolecular Cyclization Base Strong Base (e.g., NaH) Base->Enaminonitrile Cyclic_Ketone Cyclic Ketone Enaminonitrile->Cyclic_Ketone Hydrolysis Acid_Hydrolysis H₃O⁺, Δ Acid_Hydrolysis->Cyclic_Ketone

Caption: General workflow of the Thorpe-Ziegler reaction.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of fine chemicals. Its ability to undergo a variety of chemical transformations, including multicomponent reactions, reductions, hydrolyses, and cyclizations, makes it an essential intermediate for accessing a wide range of complex molecules with applications in the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

2-Thiopheneacetonitrile: A Versatile Precursor for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China - December 25, 2025 - 2-Thiopheneacetonitrile has emerged as a critical starting material for the synthesis of a diverse array of biologically active molecules, demonstrating significant potential in the development of novel therapeutics. Researchers in the fields of medicinal chemistry and drug discovery are increasingly utilizing this versatile precursor to construct complex heterocyclic scaffolds with promising anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a commercially available reagent, possesses a reactive methylene group and a nitrile functionality, making it an ideal substrate for a variety of chemical transformations. Its thiophene ring is a well-established pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The strategic use of this compound as a building block has led to the discovery of potent inhibitors of key biological targets, including protein kinases and microbial enzymes.

Key Applications and Biological Activities

Molecules synthesized from this compound have demonstrated a broad spectrum of biological activities:

  • Anticancer Activity: A significant focus has been on the development of thieno[2,3-d]pyrimidines, which are structurally analogous to purines and can act as potent kinase inhibitors. These compounds have shown efficacy against various cancer cell lines by targeting signaling pathways crucial for tumor growth and proliferation, such as the VEGFR-2 pathway.[1]

  • Antimicrobial Activity: Thiophene derivatives synthesized from this compound precursors have exhibited notable antibacterial and antifungal properties. These compounds often target essential microbial processes, offering potential solutions to the growing challenge of antimicrobial resistance.

  • Anti-inflammatory Activity: Several classes of thiophene-containing molecules have been investigated for their anti-inflammatory effects. These compounds can modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), playing a role in mitigating inflammatory responses.[2][3]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for various biologically active molecules synthesized using this compound or its close analogs as precursors.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound ID Target Cancer Cell Line IC50 (µM) Mechanism of Action
Thieno[2,3-d]pyrimidine Derivative 1HCT-116 (Colon Cancer)2.80 ± 0.16VEGFR-2 Inhibition[1]
Thieno[2,3-d]pyrimidine Derivative 2HepG2 (Liver Cancer)4.10 ± 0.45VEGFR-2 Inhibition[1]
Thieno[2,3-d]pyrimidine Derivative 3MCF-7 (Breast Cancer)Not specifiedKinase Inhibition[4]
Thieno[2,3-d]pyrimidine Derivative 4MDA-MB-231 (Breast Cancer)27.6Not specified[5]
Paclitaxel (Control)MDA-MB-231 (Breast Cancer)29.3Microtubule Stabilization[5]
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound ID Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4
Thiophene Derivative 8TolC mutant E. coliStrong effect
Thiophene Derivative 16TolC mutant E. coliStrong effect

Note: The data presented is a compilation from various research articles and may have been generated under different experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyanothiophene Derivatives via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that is fundamental for converting this compound (or other active methylene nitriles) into highly functionalized 2-aminothiophenes, which are key intermediates for further synthesis.[6]

Materials:

  • This compound (or other α-cyanoester/nitrile)

  • A ketone or aldehyde

  • Elemental sulfur

  • Base (e.g., triethylamine, morpholine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq) and this compound (1.0 eq) in the chosen solvent.

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Slowly add the base (1.1 eq) to the suspension while stirring.

  • Heat the reaction mixture to reflux (typically 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold solvent (e.g., ethanol).

  • The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-amino-3-cyanothiophene derivative.

G cluster_reactants Reactants cluster_process Gewald Reaction cluster_product Product This compound This compound One-pot One-pot Reaction (Condensation, Addition, Cyclization) This compound->One-pot Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->One-pot Sulfur Sulfur Sulfur->One-pot Base Base Base->One-pot 2-Aminothiophene 2-Amino-3-cyanothiophene Intermediate One-pot->2-Aminothiophene

Gewald Reaction Workflow
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

This protocol describes the cyclization of the 2-amino-3-cyanothiophene intermediate to form the thieno[2,3-d]pyrimidine core structure.

Materials:

  • 2-Amino-3-cyanothiophene derivative (from Protocol 1)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Formamide

  • Aniline or other primary amine

  • Solvent (e.g., acetic acid, ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Method A (using Formamide):

    • Place the 2-amino-3-cyanothiophene derivative (1.0 eq) in a round-bottom flask.

    • Add an excess of formamide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the thieno[2,3-d]pyrimidin-4-amine.

    • Collect the product by filtration.

  • Method B (using DMF-DMA and an amine):

    • Dissolve the 2-amino-3-cyanothiophene derivative (1.0 eq) in a suitable solvent.

    • Add DMF-DMA (1.2 eq) and heat the mixture at reflux for 1-2 hours to form the intermediate amidine.

    • Add the desired aniline or primary amine (1.2 eq) to the reaction mixture.

    • Continue to reflux for an additional 2-4 hours.

    • Cool the reaction mixture and isolate the precipitated thieno[2,3-d]pyrimidin-4-amine derivative by filtration.

G 2-Aminothiophene 2-Amino-3-cyanothiophene Cyclization_Reagent Cyclization Reagent (Formamide or DMF-DMA/Amine) 2-Aminothiophene->Cyclization_Reagent Reaction Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Cyclization_Reagent->Thienopyrimidine Cyclization

Thieno[2,3-d]pyrimidine Synthesis
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is critical for angiogenesis (the formation of new blood vessels) in tumors.

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Inhibition of VEGFR-2 Signaling

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of biologically active molecules. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel thiophene-based compounds and evaluate their therapeutic potential. The continued investigation into derivatives of this compound holds great promise for the discovery of new and effective treatments for cancer, infectious diseases, and inflammatory disorders.

References

Application Notes: Knoevenagel Condensation of 2-Thiopheneacetonitrile with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond formation reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and materials.[1] Thiophene-containing acrylonitriles, synthesized via this method, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.[3][4][5] These application notes provide a detailed protocol for the Knoevenagel condensation of 2-thiopheneacetonitrile with various aromatic aldehydes.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of this compound and related active methylene compounds with aromatic aldehydes, serving as a reference for reaction optimization.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Aromatic AldehydesThis compound5% Sodium MethoxideMethanolRefluxNot SpecifiedGood to Excellent[3]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[1]
Aromatic AldehydesMalononitrileGallium ChlorideSolvent-FreeRoom TempFew minutesExcellent[6]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux1-2 hHigh[7]
4-NitrobenzaldehydeMalononitrileSeO2/ZrO2WaterRoom Temp0.5 h>95[8]
BenzaldehydeThiobarbituric acidPiperidineEthanolNot SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

This section details the methodologies for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Base catalyst (e.g., piperidine, sodium methoxide, DBU)

  • Solvent (e.g., ethanol, methanol, water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

General Protocol (Base-Catalyzed in Solvent):

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the aromatic aldehyde and 1.0-1.2 equivalents of this compound in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base (e.g., 0.1 equivalents of piperidine).[7]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 2-6 hours.[1]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.[1]

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel to obtain the pure α,β-unsaturated nitrile.[1]

Solvent-Free Protocol (Grinding Method):

  • Reactant Mixture: In a mortar, combine the aromatic aldehyde (1 equivalent), this compound (1 equivalent), and a catalytic amount of a solid catalyst (e.g., gallium chloride).[6]

  • Grinding: Grind the mixture with a pestle at room temperature. The reaction is often exothermic and may solidify upon completion.[1] Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.[1]

  • Work-up: Once the reaction is complete, wash the solid product with water to remove the catalyst and any water-soluble impurities.[6]

  • Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary due to the high purity of the product obtained.[6]

Visualizations

Experimental Workflow Diagram:

Knoevenagel_Condensation_Workflow start Start reactants Combine Aldehyde, This compound, Solvent, and Catalyst start->reactants reaction Heat to Reflux (or Stir at RT) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Isolate Crude Product (Filtration or Evaporation) monitoring->workup Complete purification Purify Product (Recrystallization or Column Chromatography) workup->purification product Pure Product purification->product incomplete Incomplete complete Complete

Caption: Generalized workflow for the Knoevenagel condensation.

Reaction Mechanism Diagram:

Knoevenagel_Mechanism reactants This compound + Base (B:) Ar-CHO enolate Thiophene-CH(-)-CN (Enolate Intermediate) reactants:r0->enolate Deprotonation alkoxide Ar-CH(O-)-CH(CN)-Thiophene (Alkoxide Intermediate) enolate->alkoxide Nucleophilic Attack on Ar-CHO product Ar-CH=C(CN)-Thiophene (α,β-Unsaturated Product) alkoxide->product Elimination water H₂O alkoxide->water

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

References

Application Notes and Protocols: Synthesis and Catalytic Application of Au/Au@Polythiophene Nanospheres using 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are of significant interest in biomedical and catalytic applications due to their unique optical and electronic properties. The encapsulation of AuNPs within a conductive polymer shell, such as polythiophene, can enhance their stability and catalytic activity, opening new avenues for applications in drug development and catalysis. This document provides a detailed protocol for the facile, one-pot synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres using 2-thiopheneacetonitrile as both a reducing agent and a monomer.[1] Additionally, it outlines a protocol for evaluating the catalytic efficacy of these nanospheres in the reduction of nitroarenes, a reaction relevant to the synthesis of pharmaceutical intermediates.

Synthesis of Au/Au@Polythiophene Nanospheres

This protocol describes a straightforward aqueous synthesis of Au/Au@polythiophene nanospheres where the gold precursor, tetrachloroauric(III) acid (HAuCl₄), is reduced by this compound, which subsequently polymerizes to form the encapsulating polythiophene shell.[1]

Materials and Reagents
ReagentFormulaPuritySupplier (Example)
Hydrogen tetrachloroaurate(III) trihydrateHAuCl₄·3H₂O99.9%Sigma-Aldrich
This compoundC₆H₅NS98%Sigma-Aldrich
Deionized WaterH₂O-Millipore
Experimental Protocol
  • Preparation of Reactant Solutions:

    • Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.

    • Prepare a 10 mM aqueous solution of this compound.

  • Synthesis of Nanospheres:

    • In a clean glass vial, add 10 mL of the 10 mM HAuCl₄ solution.

    • While stirring vigorously, rapidly inject 1 mL of the 10 mM this compound solution into the HAuCl₄ solution at room temperature.

    • The color of the solution will gradually change from yellow to ruby-red, indicating the formation of gold nanoparticles.

    • Continue stirring the reaction mixture for 24 hours to ensure the complete formation of the polythiophene shell.

  • Purification of Nanospheres:

    • After 24 hours, centrifuge the resulting nanosphere suspension at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove any unreacted reagents.

    • Finally, resuspend the purified Au/Au@polythiophene nanospheres in a desired volume of deionized water for storage and further use.

Characterization Data

The synthesized Au/Au@polythiophene nanospheres can be characterized by various techniques to determine their morphology, size, and composition.

ParameterMethodTypical Value
Core DiameterTransmission Electron Microscopy (TEM)~16 nm
Shell ThicknessTransmission Electron Microscopy (TEM)~4 nm
Overall DiameterTransmission Electron Microscopy (TEM)~24 nm
Surface Plasmon ResonanceUV-Vis Spectroscopy~530 nm
Chemical CompositionFT-IR SpectroscopyPeaks indicating C≡N and C-S stretching

Catalytic Application: Reduction of 4-Nitrophenol

The Au/Au@polythiophene nanospheres exhibit excellent catalytic activity for the reduction of nitroaromatic compounds, such as 4-nitrophenol, to their corresponding amines in the presence of a reducing agent like sodium borohydride (NaBH₄).[1]

Materials and Reagents
ReagentFormulaPuritySupplier (Example)
Au/Au@Polythiophene Nanospheres-As synthesized-
4-NitrophenolC₆H₅NO₃99%Sigma-Aldrich
Sodium BorohydrideNaBH₄99%Sigma-Aldrich
Deionized WaterH₂O-Millipore
Experimental Protocol
  • Preparation of Reaction Mixture:

    • In a quartz cuvette, add 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol.

    • Add 0.5 mL of a freshly prepared 0.1 M aqueous solution of NaBH₄. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.

  • Catalytic Reduction:

    • To initiate the reaction, add 100 µL of the purified Au/Au@polythiophene nanosphere suspension to the cuvette.

    • Immediately start monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • The progress of the reaction can be followed by the decrease in the absorbance peak of the 4-nitrophenolate ion at approximately 400 nm.

    • The appearance of a new peak around 300 nm indicates the formation of the product, 4-aminophenol.

    • The apparent rate constant (k) for the reaction can be calculated by plotting ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance at 400 nm and Aₜ is the absorbance at time t.

Catalytic Performance Data

The catalytic efficiency of the Au/Au@polythiophene nanospheres can be quantified and compared.

SubstrateCatalystReducing AgentReaction TimeConversion (%)
4-NitrophenolAu/Au@PolythiopheneNaBH₄< 10 min> 99
2-NitroanilineAu/Au@PolythiopheneNaBH₄< 15 min> 99
4-NitroanilineAu/Au@PolythiopheneNaBH₄< 15 min> 99

Visualized Workflows and Structures

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Nanosphere Synthesis cluster_purification Purification cluster_product Final Product HAuCl4 HAuCl₄ Solution Mixing Rapid Injection & Stirring (24h) HAuCl4->Mixing Thiophene This compound Solution Thiophene->Mixing Centrifugation Centrifugation & Resuspension (3x) Mixing->Centrifugation Nanospheres Au/Au@Polythiophene Nanospheres Centrifugation->Nanospheres Nanosphere_Structure cluster_core Core cluster_shell Shell Au_Core Au Core Polythiophene_Shell Polythiophene Shell with embedded Au nanoparticles Catalytic_Reduction Reactants 4-Nitrophenol + NaBH₄ Catalyst Au/Au@Polythiophene Nanospheres Reactants->Catalyst Adsorption Product 4-Aminophenol Catalyst->Product Reduction & Desorption

References

Application Notes & Protocols: Derivatization of 2-Thiopheneacetonitrile Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of numerous therapeutic agents.[1] 2-Thiopheneacetonitrile, with its reactive nitrile group and methylene bridge adjacent to the thiophene core, serves as a versatile starting material for creating complex heterocyclic systems with diverse pharmacological activities.[2] A particularly powerful and widely used method for derivatizing nitrile-containing precursors is the Gewald multicomponent reaction.[3] This reaction facilitates the synthesis of polysubstituted 2-aminothiophenes, which are crucial intermediates for building fused heterocyclic systems like thieno[2,3-d]pyrimidines.[4][5]

Thieno[2,3-d]pyrimidines are of considerable interest as they are bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets, particularly protein kinases.[6][7] Dysregulation of kinase signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, is a hallmark of many cancers, making PI3K a prime target for therapeutic intervention.[8] This document provides detailed protocols for the derivatization of a 2-aminothiophene scaffold, analogous to what would be derived from this compound, into a series of thieno[2,3-d]pyrimidine-based kinase inhibitors. It includes quantitative structure-activity relationship (SAR) data and a step-by-step workflow for synthesis and evaluation.

General Workflow for Synthesis and Evaluation

The overall strategy involves a multi-step synthesis beginning with the formation of a core 2-aminothiophene intermediate via the Gewald reaction. This intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4-one scaffold, which is subsequently functionalized to generate a library of target compounds. These compounds are then evaluated for their biological activity against specific kinase targets.

G Start Gewald Reaction: Cyclohexanone, Cyanoacetamide, Sulfur, Morpholine Intermediate1 Intermediate Synthesis: 2-Amino-4,5,6,7-tetrahydrobenzo[b]- thiophene-3-carboxamide Start->Intermediate1 One-pot synthesis Scaffold Scaffold Formation: Thieno[2,3-d]pyrimidin-4-one (Cyclization with Aldehyde) Intermediate1->Scaffold Ring closure Activation Scaffold Activation: 4-Chlorothieno[2,3-d]pyrimidine (Chlorination with POCl3) Scaffold->Activation Activation for SNAr Derivatization Derivatization: Final Products (Nucleophilic Substitution) Activation->Derivatization Library generation Screening Biological Screening: Kinase Inhibition Assay (e.g., PI3K Isoforms) Derivatization->Screening Activity testing SAR SAR Analysis and Lead Optimization Screening->SAR Data analysis

Caption: General workflow for synthesis and screening of thieno[2,3-d]pyrimidine derivatives.

Key Derivatization Strategy: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

This section details the synthesis of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, which have shown promising activity as PI3K inhibitors. The synthesis starts from a 2-aminothiophene intermediate, which can be readily prepared via the Gewald reaction.

ReactionScheme node1 2-Aminothiophene Intermediate (IV) node2 Thieno[2,3-d]pyrimidin-4-one (V) node1->node2 node3 4-Chlorothieno[2,3-d]pyrimidine node2->node3 node4 4-Morpholinothieno[2,3-d]pyrimidine (Final Product) node3->node4 reagent1 R-CHO, HCl DMF, reflux reagent2 POCl3 reflux reagent3 Morpholine, EtOH reflux

Caption: Synthetic pathway for 4-morpholinothieno[2,3-d]pyrimidine derivatives.

Data Presentation: Structure-Activity Relationship (SAR)

The biological activity of the synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives was evaluated against PI3K isoforms. The substitution pattern on the 2-phenyl ring was found to be a critical determinant of inhibitory activity.[8]

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µM
IIIa 3-OH6270
VIb 3-OH, 5-OCH₃7284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH₃50<40
IIIk 3-OCH₃<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[6][8]

SAR Summary: Analysis of the data reveals key structural features for potent PI3K inhibition:

  • A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for activity (compare IIIa vs. IIIb and IIIk ).[6]

  • Adding a methoxy group at the 5-position alongside the 3-hydroxyl group enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms (compare VIb vs. IIIa ).[8]

  • A hydroxyl group at the 4-position is not well tolerated and leads to a significant loss of activity.[6]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of thieno[2,3-d]pyrimidine derivatives.[8]

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Intermediate IV)

This protocol describes the one-pot Gewald synthesis of the key 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • N-cyanoacetamide

  • Elemental sulfur

  • Morpholine

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1 eq), N-cyanoacetamide (1 eq), and elemental sulfur (1 eq) in DMF.

  • Add morpholine (catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water containing 10% HCl with vigorous stirring.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(3-hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidin-4(3H)-one (Compound V, R=3-OH)

This protocol details the cyclization reaction to form the thieno[2,3-d]pyrimidin-4-one scaffold.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Intermediate IV)

  • 3-Hydroxybenzaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF), anhydrous

  • Reflux condenser

Procedure:

  • To a solution of Intermediate IV (1 eq) in dry DMF, add 3-hydroxybenzaldehyde (1.2 eq).

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Heat the reaction mixture under reflux for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4-one derivative.

Protocol 3: Synthesis of 4-Chloro-2-(3-hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine

This protocol describes the activation of the scaffold for subsequent nucleophilic substitution.

Materials:

  • 2-(3-hydroxyphenyl)-thieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Ammonia solution (33%)

Procedure:

  • In a round-bottom flask, cool phosphorus oxychloride (POCl₃) (19 eq) in an ice bath.

  • Slowly add the thieno[2,3-d]pyrimidin-4-one derivative (1 eq) to the cooled POCl₃ with constant stirring.

  • After the addition is complete, heat the mixture under reflux for 4-12 hours.[8]

  • Carefully pour the cooled reaction mixture onto crushed ice/water.

  • Neutralize the solution slowly with 33% ammonia solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro derivative.

Protocol 4: Synthesis of 2-(3-Hydroxyphenyl)-4-morpholino-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine (Final Product IIIa)

This protocol details the final derivatization step via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-2-(3-hydroxyphenyl)-thieno[2,3-d]pyrimidine (from Protocol 3)

  • Morpholine

  • Ethanol, absolute

  • Reflux condenser

Procedure:

  • Dissolve the 4-chloro derivative (1 eq) in absolute ethanol.

  • Add morpholine (2 eq) to the solution.

  • Heat the reaction mixture under reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure final product IIIa .

Protocol 5: In Vitro Kinase Inhibition Assay (PI3K)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against PI3K isoforms.

Materials:

  • Synthesized thieno[2,3-d]pyrimidine derivatives

  • PI3K isoforms (e.g., PI3Kβ, PI3Kγ)

  • ATP and appropriate lipid substrate (e.g., PIP2)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, lipid substrate, and assay buffer.

  • Add the test compounds to the wells (final concentration, e.g., 10 µM). Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound relative to the positive control.

  • For potent compounds, determine the IC₅₀ value by testing a range of concentrations and fitting the data to a dose-response curve.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Thiopheneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the chloromethylation of thiophene to produce 2-chloromethylthiophene. This intermediate is then reacted with a cyanide salt, typically sodium cyanide, to yield this compound.[1][2][3][4]

Q2: What are the critical reaction parameters to control for maximizing the yield?

A2: For the chloromethylation step, maintaining a low temperature (0-5°C) is crucial to minimize side reactions.[1] The slow, dropwise addition of phosphorus trichloride can increase the concentration of hydrochloric acid, which in turn favors the formation of the desired 2-chloromethylthiophene over the 2-hydroxymethylthiophene byproduct.[1] In the subsequent cyanation step, the reaction temperature (typically 50-80°C), the choice of solvent, and the molar ratio of reactants are critical for driving the reaction to completion.[1]

Q3: What are the common side products, and how can their formation be minimized?

A3: A common byproduct in the first step is 2-hydroxymethylthiophene. Its formation can be suppressed by increasing the acidity of the reaction medium, for instance, by adding phosphorus trichloride.[1] Polymerization of thiophene and formaldehyde can also occur, which can be minimized by controlling the temperature and the rate of addition of reactants. In the cyanation step, hydrolysis of 2-chloromethylthiophene to 2-thiophenemethanol can occur if there is excessive water or prolonged reaction times at high temperatures.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: This synthesis involves several hazardous materials. Thiophene is flammable and an irritant. Concentrated hydrochloric acid is highly corrosive. Phosphorus trichloride is toxic and reacts violently with water. Most significantly, sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A cyanide antidote kit should be readily available.

Q5: Are there less hazardous alternatives to sodium cyanide for the cyanation step?

A5: Yes, trimethylsilyl cyanide has been reported as a less toxic cyaniding reagent.[2] While potentially more expensive, it can improve the reaction yield and safety profile, making it a viable alternative for certain applications.[2]

Q6: How can the purity of the final product, this compound, be effectively assessed?

A6: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities, including unreacted starting materials and byproducts.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in Chloromethylation Step (Synthesis of 2-Chloromethylthiophene)
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction temperature is maintained between 0-5°C.[1] - Allow for sufficient reaction time (e.g., 1-2 hours of insulation after reactant addition).[1] - Verify the quality and concentration of the hydrochloric acid.
Formation of 2-Hydroxymethylthiophene Byproduct - Slowly add phosphorus trichloride dropwise during the reaction. This reacts with water to generate HCl in situ, increasing the acid concentration and favoring the formation of the chloride.[1]
Polymerization of Reactants - Maintain a low reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Add thiophene slowly and in a controlled manner to the formaldehyde/HCl mixture.[1]
Problem 2: Low Yield in Cyanation Step (Synthesis of this compound)
Possible Cause Suggested Solution
Incomplete Reaction - Optimize the reaction temperature within the 50-80°C range.[1] - Ensure an appropriate molar ratio of 2-chloromethylthiophene to sodium cyanide (e.g., 1:1 to 1:1.5).[1] - Use a suitable solvent system, such as a water/acetone mixture (e.g., 2:1 by volume), to improve the solubility of the reactants.[1] - Consider the use of a phase transfer catalyst like tetrabutylammonium bromide, especially in biphasic systems.[3]
Hydrolysis of 2-Chloromethylthiophene - Avoid excessively high reaction temperatures or prolonged heating times. - Use the crude 2-chloromethylthiophene immediately after its preparation, as it can be unstable.
Side Reactions of Cyanide - Ensure the reaction is performed under a controlled pH to prevent the formation of hydrogen cyanide gas. - Use high-purity sodium cyanide.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Presence of Byproducts or Polymers - For the chloromethylation step, wash the organic phase with a sodium carbonate solution to remove acidic impurities.[2] - For the final product, employ vacuum distillation for purification. The boiling point of this compound is reported to be 115-120 °C at 22 mmHg.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylthiophene

This protocol is adapted from a patented method.[1]

Materials:

  • Thiophene

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (30%)

  • Phosphorus Trichloride

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a reaction vessel, add 61g of 30% hydrochloric acid and 15g of paraformaldehyde.

  • Cool the mixture to 0°C with stirring.

  • Slowly add 42g of thiophene dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Slowly add 25g of phosphorus trichloride dropwise over approximately 3 hours.

  • After the reaction is complete, add 30ml of DCM and stir to extract the product.

  • Separate the organic phase containing the crude 2-chloromethylthiophene.

Protocol 2: Synthesis of this compound

This protocol is a continuation from Protocol 1 and is adapted from the same source.[1]

Materials:

  • Crude 2-chloromethylthiophene from the previous step

  • Sodium Cyanide

  • Water

  • Acetone

  • Dichloromethane (DCM) for extraction

Procedure:

  • In a separate reaction vessel, add 50g of water and slowly add 25g of solid sodium cyanide with stirring until fully dissolved.

  • Add 25ml of acetone to the cyanide solution.

  • Heat the mixture to 60-65°C.

  • Add the crude 2-chloromethylthiophene from the previous step dropwise over 1 hour.

  • Maintain the reaction at 60-65°C for 3 hours.

  • After the reaction is complete, cool the mixture and filter any solids.

  • Extract the filtrate with 30ml of DCM.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (75°C at 0.2 mmHg) to yield pure this compound.[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation Thiophene Thiophene Reaction1 Chloromethylation (0-5°C) Thiophene->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 HCl Conc. HCl HCl->Reaction1 PCl3 PCl3 (additive) PCl3->Reaction1 Intermediate 2-Chloromethylthiophene (Crude) Reaction1->Intermediate Reaction2 Cyanation (50-80°C) Intermediate->Reaction2 NaCN Sodium Cyanide NaCN->Reaction2 Solvent Water/Acetone Solvent->Reaction2 Purification Purification (Vacuum Distillation) Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

TroubleshootingYield cluster_step1 Chloromethylation Issues cluster_step2 Cyanation Issues LowYield Low Yield of This compound IncompleteReaction1 Incomplete Reaction LowYield->IncompleteReaction1 Check Step 1 ByproductFormation Byproduct Formation (2-hydroxymethylthiophene) LowYield->ByproductFormation Check Step 1 Polymerization Polymerization LowYield->Polymerization Check Step 1 IncompleteReaction2 Incomplete Reaction LowYield->IncompleteReaction2 Check Step 2 Hydrolysis Hydrolysis of Intermediate LowYield->Hydrolysis Check Step 2 Sol_Temp Optimize Temperature & Reaction Time IncompleteReaction1->Sol_Temp Possible Solution Sol_PCl3 Add PCl3 to Increase Acidity ByproductFormation->Sol_PCl3 Possible Solution Polymerization->Sol_Temp Possible Solution Sol_Conditions Optimize Temp., Solvent, & Molar Ratios IncompleteReaction2->Sol_Conditions Possible Solution Sol_TimeTemp Avoid Prolonged Heating Hydrolysis->Sol_TimeTemp Possible Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 2-Thiopheneacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-thiopheneacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most frequently encountered side products depend on the synthetic route employed. For the common two-step synthesis starting from thiophene, the primary side products include:

  • 2-(Hydroxymethyl)thiophene: Forms during the chloromethylation step if the hydrochloric acid concentration is insufficient.[1]

  • Thiophene Polymers: Acid-catalyzed polymerization of the starting material, thiophene, can occur, especially in the presence of strong Lewis acids or high temperatures.[2]

  • Bis(2-thienyl)methane: Can be formed through the reaction of 2-chloromethylthiophene with another molecule of thiophene.

Q2: My yield of 2-chloromethylthiophene in the first step is very low. What are the likely causes and solutions?

A2: Low yields of 2-chloromethylthiophene are often attributed to two main factors: incomplete reaction or the formation of the 2-(hydroxymethyl)thiophene side product.

  • Incomplete Reaction: Ensure the reaction temperature is maintained at the optimal low temperature (e.g., 0-5°C) to prevent decomposition of the product.[1] The reaction time should also be sufficient (e.g., 3-5 hours).[1]

  • Side Product Formation: To minimize the formation of 2-(hydroxymethyl)thiophene, it is crucial to maintain a high concentration of hydrochloric acid. This can be achieved by using concentrated hydrochloric acid and, as some protocols suggest, adding phosphorus trichloride, which reacts with any water present to generate additional HCl in situ.[1]

Q3: I am observing a significant amount of polymeric material in my reaction mixture. How can I prevent this?

A3: Polymerization is a common issue when working with thiophene in acidic conditions. To mitigate this:

  • Temperature Control: Strictly control the reaction temperature, keeping it as low as specified in the protocol.

  • Acid Choice: While hydrochloric acid is necessary for the chloromethylation, avoid stronger Lewis acids that are known to promote thiophene polymerization.[3]

  • Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of polymerization.

Q4: The final this compound product is discolored. What is the cause and how can it be purified?

A4: Discoloration, often appearing as a yellow or brown hue, can be due to the presence of impurities such as dinitrothiophene or other polymeric materials.[4] Purification can be achieved through vacuum distillation, which is effective at separating the desired product from less volatile impurities.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the synthesis of this compound.

Problem: Low Yield of this compound in the Cyanation Step
Potential Cause Suggested Solution
Poor quality of 2-chloromethylthiophene Ensure the 2-chloromethylthiophene intermediate is of sufficient purity. If it contains significant amounts of 2-(hydroxymethyl)thiophene, the yield of the cyanation reaction will be reduced. Purify the intermediate by distillation if necessary.
Inefficient Cyanation Reaction The choice of cyanide source and solvent system is critical. Using a phase-transfer catalyst or a mixed solvent system like water and acetone can improve the reaction rate and yield by increasing the solubility of the reactants.[1]
Decomposition of Reactants or Product The cyanation reaction is often heated. Ensure the temperature is controlled within the recommended range (e.g., 50-80°C) to prevent decomposition.[1]
Hydrolysis of the Nitrile If the reaction conditions are too harsh (e.g., strongly acidic or basic for a prolonged period), the nitrile group can hydrolyze to a carboxylic acid. Ensure the workup procedure is performed promptly and under appropriate pH conditions.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is a synthesis of information from various sources describing the chloromethylation of thiophene followed by cyanation.[1][5]

Step 1: Preparation of 2-Chloromethylthiophene

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 36g of 30% hydrochloric acid and 9g of paraformaldehyde.

  • Cool the mixture to 5°C in an ice bath.

  • Slowly add 25g of thiophene dropwise over 20 minutes, maintaining the temperature at 5°C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes.

  • Slowly add 20g of phosphorus trichloride dropwise over approximately 2 hours.

  • After the reaction is complete, add 20ml of dichloromethane (DCM) and stir for extraction.

  • Separate the organic phase for use in the next step.

Step 2: Preparation of this compound

  • In a separate reaction vessel, dissolve 16g of sodium cyanide in 30g of water with stirring.

  • Add 15ml of acetone to the sodium cyanide solution.

  • Heat the mixture to 60-65°C.

  • Add the crude 2-chloromethylthiophene from Step 1 dropwise over 30 minutes.

  • Maintain the reaction temperature and stir for 3 hours.

  • After the reaction, filter the mixture and extract the filtrate with 15ml of DCM.

  • Separate the organic phase, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation Thiophene Thiophene Intermediate 2-Chloromethylthiophene Thiophene->Intermediate Side_Product 2-(Hydroxymethyl)thiophene Thiophene->Side_Product Low [HCl] Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate HCl HCl HCl->Intermediate PCl3 PCl3 PCl3->HCl increases [HCl] Product This compound Intermediate->Product NaCN Sodium Cyanide NaCN->Product Water H2O Water->Side_Product Low [HCl]

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of a key side product.

Troubleshooting_Workflow Start Low Yield of this compound Check_Intermediate Analyze 2-chloromethylthiophene intermediate purity (GC/NMR) Start->Check_Intermediate Impure Intermediate is Impure Check_Intermediate->Impure Purify Purify intermediate via vacuum distillation Impure->Purify Yes Pure Intermediate is Pure Impure->Pure No Re_run Re-run Cyanation Reaction Purify->Re_run Check_Cyanation Review Cyanation Conditions: - Temperature - Solvent - Reaction Time Pure->Check_Cyanation Optimize Optimize cyanation conditions: - Use phase-transfer catalyst - Adjust temperature/time Check_Cyanation->Optimize Optimize->Re_run End Problem Resolved Re_run->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Overcoming low yield in the synthesis of 2-Thiopheneacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-thiopheneacetonitrile derivatives, with a primary focus on addressing and resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound derivatives?

Low yields can stem from a variety of factors, often related to reagent quality, reaction conditions, and work-up procedures. The most critical initial step in many syntheses of substituted thiophenes, such as the Gewald reaction, is the Knoevenagel condensation. If this initial step fails, the subsequent cyclization to form the thiophene ring will not occur.[1] Other common errors include impure starting materials, improper temperature control, and losses during product isolation.[1]

Q2: How can I improve the yield of the initial Knoevenagel condensation step?

The success of the Knoevenagel condensation is highly dependent on the choice of base and the effective removal of water. For less reactive ketones, a stronger base may be necessary. It is recommended to screen different bases such as piperidine, morpholine, or triethylamine. Since the condensation produces water, which can inhibit the reaction, using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.

Q3: My starting materials are sterically hindered, leading to a low yield. What can I do?

For sterically hindered substrates, a two-step protocol is often more effective. This involves isolating the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation before reacting it with the sulfur source and base in a separate step. Microwave-assisted synthesis has also been shown to be beneficial for challenging substrates, often leading to higher yields and shorter reaction times.

Q4: Are there safer alternatives to highly toxic cyanide sources like sodium cyanide?

Yes, less toxic cyanide sources are available and have been used in cyanation reactions. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an inexpensive, easy-to-handle, and non-toxic alternative. While direct comparative yield data for a wide range of this compound derivatives is not extensively tabulated in the literature, exploring such alternatives is a valid strategy for reducing risk in the laboratory.

Q5: I am observing a significant amount of side products. What are the likely culprits?

Common side reactions include the formation of dimeric or polymeric materials, especially if the reaction is overheated or if concentrations of reactants are too high. In the Gewald synthesis, if the sulfur addition and cyclization are slow, the α,β-unsaturated nitrile intermediate may accumulate. To mitigate this, ensure an adequate amount of sulfur is present and that the temperature and base are appropriate for the cyclization step.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields.

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete reaction- Verify the purity of all starting materials and solvents. - Ensure accurate stoichiometry of reactants. - Optimize reaction temperature and time. Monitor progress by TLC. - For moisture-sensitive reactions, use anhydrous conditions.
Inefficient Knoevenagel Condensation (in Gewald synthesis)- Screen different bases (e.g., morpholine, piperidine, triethylamine). - Employ methods for water removal (e.g., Dean-Stark trap).
Poor Sulfur Reactivity (in Gewald synthesis)- Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. - Gently heat the reaction to 40-60 °C.
Significant Byproduct Formation Dimerization or polymerization- Adjust reactant concentrations. - Control the rate of reagent addition. - Optimize the reaction temperature to avoid overheating.
Accumulation of intermediates- Ensure all reagents for the subsequent step are present in sufficient quantity and are active. - Adjust reaction conditions (temperature, catalyst) to facilitate the next reaction step.
Product Loss During Workup Emulsion formation during extraction- Add brine to the aqueous layer. - Filter the mixture through Celite.
Product remains in the aqueous layer- Adjust the pH of the aqueous layer to neutralize the product and reduce its solubility.
Degradation on silica gel during chromatography- Deactivate the silica gel with a small amount of triethylamine in the eluent. - Consider alternative purification methods like recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-(Chloromethyl)thiophene

This two-step procedure is adapted from a patented method and is suitable for producing the parent this compound.

Step 1: Preparation of 2-(Chloromethyl)thiophene

  • In a reaction vessel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid at a low temperature (0-5 °C).

  • Slowly add phosphorus trichloride dropwise to the reaction mixture. The PCl₃ reacts with water to generate HCl gas in situ, which helps to maintain a high acid concentration and improve the yield.

  • Allow the reaction to proceed for 3-5 hours at 0-5 °C.

  • Upon completion, the product, 2-(chloromethyl)thiophene, is used directly in the next step.

Step 2: Preparation of this compound

  • In a separate vessel, prepare a solution of sodium cyanide in a mixed solvent of water and acetone (2:1 v/v).

  • Add the 2-(chloromethyl)thiophene from Step 1 to the sodium cyanide solution.

  • Heat the reaction mixture to 50-80 °C and maintain for 3-6 hours. The molar ratio of 2-(chloromethyl)thiophene to sodium cyanide should be in the range of 1:1 to 1:1.5.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by distillation under reduced pressure to obtain this compound. A yield of over 75% has been reported for this step.

Protocol 2: Gewald Synthesis of Substituted 2-Amino-3-cyanothiophenes

This is a general protocol for the one-pot synthesis of 2-aminothiophene derivatives, which are versatile precursors for various this compound derivatives.

  • To a suitable reaction vessel, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Add a suitable solvent, such as ethanol, methanol, or DMF.

  • Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine) (0.1-0.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of this compound and its derivatives.

Table 1: Synthesis of this compound via Cyanation of 2-(Chloromethyl)thiophene

Cyanide SourceSolventTemperature (°C)Time (h)Molar Ratio (Halide:Cyanide)Reported Yield (%)
Sodium CyanideWater/Acetone (2:1)50-803-61:1-1.5>75
Sodium CyanideDimethyl SulfoxideNot specifiedNot specifiedNot specifiedNot ideal
Sodium CyanideWater/DCMNot specified18Not specifiedNot specified

Table 2: Gewald Synthesis of 2-Aminothiophene Derivatives

Ketone/AldehydeActive Methylene NitrileBaseSolventTemperature (°C)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanolReflux85
AcetoneEthyl CyanoacetatePiperidineMethanol5070
4-MethylcyclohexanoneMalononitrileTriethylamineDMF6082
2-PentanoneEthyl CyanoacetateMorpholineEthanolReflux65

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Starting Materials & Reagents addition Reagent Addition reagents->addition solvent Anhydrous Solvent solvent->addition glassware Dry Glassware glassware->addition stirring Stirring & Temperature Control addition->stirring monitoring Reaction Monitoring (TLC) quenching Quenching monitoring->quenching Reaction Complete stirring->monitoring extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Progress (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No/Low Conversion complete Reaction Complete check_reaction->complete Full Conversion check_reagents Verify Reagent Purity & Stoichiometry incomplete->check_reagents optimize_conditions Optimize Temperature & Time incomplete->optimize_conditions check_workup Analyze Work-up Procedure complete->check_workup check_purification Evaluate Purification Method complete->check_purification solution1 Use fresh/purified reagents. Verify calculations. check_reagents->solution1 solution2 Run test reactions at different temperatures and for longer durations. optimize_conditions->solution2 solution3 Check for emulsions. Adjust pH of aqueous layer. check_workup->solution3 solution4 Deactivate silica gel. Consider recrystallization. check_purification->solution4

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

References

Optimizing reaction conditions for 2-chloromethylthiophene to 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of 2-Thiopheneacetonitrile from 2-chloromethylthiophene. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from 2-chloromethylthiophene?

A1: The synthesis is a nucleophilic substitution reaction (typically SN2) where the chloride in 2-chloromethylthiophene is displaced by a cyanide anion to form this compound.

Q2: What are the common cyanide sources for this reaction?

A2: The most common cyanide source is sodium cyanide (NaCN).[1][2] Potassium cyanide (KCN) is also a viable option. For a less toxic alternative, trimethylsilyl cyanide (TMSCN) can be used, although this may require different reaction conditions.[3]

Q3: What is the recommended solvent system?

A3: A mixed solvent system of water and a ketone, such as acetone or methyl isobutyl ketone, is effective.[1][4] This system helps to dissolve both the organic substrate and the inorganic cyanide salt, and the ketone can also act as a phase transfer catalyst.[1] Polar aprotic solvents like DMF or DMSO are also suitable for this type of nucleophilic substitution.[2]

Q4: What is the typical reaction temperature and time?

A4: The reaction is typically heated to a temperature between 50-80°C.[1][5] The reaction time can range from 3 to 8 hours, depending on the scale and specific conditions.[2][4][5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[2] These methods can help determine the consumption of the starting material and the formation of the product.

Q6: What are the key safety precautions for this reaction?

A6: 2-chloromethylthiophene is a lachrymator and is unstable, with a tendency to decompose, sometimes explosively, especially upon storage.[4][6][7] It should be handled in a well-ventilated fume hood. Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9] It is crucial to handle it with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[8] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Decomposed 2-chloromethylthiophene: The starting material is unstable and can degrade over time, especially if not stored properly.[6][11]1. Use freshly prepared or recently purified 2-chloromethylthiophene. Consider stabilizing the starting material with an acid scavenger like dicyclohexylamine for storage.[6][12]
2. Insufficiently reactive cyanide source: The cyanide salt may be of low quality or has absorbed moisture.2. Use a high-purity, dry cyanide source.
3. Inadequate mixing/phase transfer: The organic substrate and aqueous cyanide solution are not mixing effectively.3. Ensure vigorous stirring. Consider adding a phase transfer catalyst such as tetrabutylammonium bromide.[4][13][14]
4. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.4. Gradually increase the reaction temperature within the recommended range of 50-80°C and monitor the progress.[1]
Formation of Multiple Byproducts 1. Impure 2-chloromethylthiophene: The starting material may contain impurities from its synthesis, such as bis-(2-thienyl)methane or polymers.[3][6][7]1. Purify the 2-chloromethylthiophene by vacuum distillation before use.[6]
2. Side reactions: At higher temperatures, elimination or other side reactions may occur.2. Optimize the reaction temperature. Start at the lower end of the recommended range (around 50-60°C) and monitor for byproduct formation.
3. Reaction with water: While water is part of the solvent system, its role should be controlled.3. Ensure the correct ratio of organic solvent to water is used to maintain adequate solubility of the reactants.
Difficult Product Isolation/Purification 1. Emulsion formation during work-up: The presence of both organic and aqueous phases with potential byproducts can lead to emulsions.1. Break the emulsion by adding brine or a small amount of a different organic solvent.
2. Contamination with unreacted cyanide: Residual cyanide in the crude product poses a significant safety hazard and can interfere with subsequent steps.2. During work-up, carefully separate the aqueous layer. The organic layer should be washed thoroughly with water and then brine. Any aqueous waste containing cyanide must be treated with a neutralizing agent like sodium hypochlorite (bleach) or hydrogen peroxide before disposal.[15][16][17] Never acidify a solution containing cyanide.
3. Co-distillation with impurities: Impurities with boiling points close to the product can be difficult to separate by distillation.3. Use fractional distillation under reduced pressure for purification.[5] If distillation is insufficient, consider purification by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueSource(s)
Reactants 2-chloromethylthiophene, Sodium Cyanide (NaCN)[1][2]
Molar Ratio (NaCN : Substrate) 1:1 to 1.5:1[5]
Solvent System Water/Acetone or Water/Ketone mixture[1][4]
Temperature 50 - 80 °C[1][5]
Reaction Time 3 - 8 hours[2][4][5]
Catalyst (Optional) Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)[4][13]

Table 2: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 20893-30-5[18][19]
Molecular Formula C₆H₅NS[18]
Molecular Weight 123.18 g/mol [18]
Appearance Liquid[18]
Boiling Point 115-120 °C / 22 mmHg[18][19]
Density 1.157 g/mL at 25 °C[18]
Refractive Index (n20/D) 1.542[18]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Preparation: Prepare a solution of sodium cyanide (1.1 equivalents) in water. In the reaction flask, add the chosen organic solvent (e.g., acetone) and the freshly prepared or purified 2-chloromethylthiophene (1.0 equivalent). If using a phase transfer catalyst (e.g., tetrabutylammonium bromide), add it to the reaction flask (typically 1-5 mol%).

  • Reaction Execution: With vigorous stirring, add the aqueous sodium cyanide solution to the solution of 2-chloromethylthiophene. Heat the reaction mixture to 60-70°C.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 3-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Add water and a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Crucially, all aqueous layers will contain cyanide and must be treated as hazardous waste. Quench the aqueous waste by adding it to a stirred, alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate. [15][16]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.[5]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 2-chloromethylthiophene 2-chloromethylthiophene This compound This compound 2-chloromethylthiophene->this compound + NaCN Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->this compound Sodium_Chloride Sodium Chloride (NaCl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Add 2-chloromethylthiophene & Solvent A->B C Add Aqueous NaCN Solution B->C D Heat to 50-80°C C->D E Monitor Reaction (TLC/GC) D->E F Aqueous Work-up & Extraction E->F G Dry Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Product: this compound I->J

Caption: A generalized experimental workflow for the synthesis.

References

Stability and storage recommendations for 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Thiopheneacetonitrile

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark place at room temperature.[3] It is crucial to keep the container away from heat, sparks, and open flames as it is a combustible liquid.[2][4][5]

Q2: How can I identify if my this compound has degraded?

Several visual and analytical cues can indicate degradation. Visually, a noticeable color change from its typical colorless to light yellow/orange appearance to a darker shade may suggest instability.[3] The formation of precipitates or solid materials in the liquid is another sign of degradation, potentially due to polymerization.[6][7] Analytically, the appearance of unexpected peaks in NMR or Mass Spectrometry data that were not present in the initial analysis would confirm the presence of degradation products.[7]

Q3: What materials or substances are incompatible with this compound?

This compound should not be stored with or exposed to strong oxidizing agents or strong bases.[2][8] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What are the primary degradation pathways for thiophene-based compounds?

While specific degradation pathways for this compound are not extensively detailed, the thiophene ring, in general, is susceptible to degradation under certain conditions. The primary pathways include:

  • Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and, with further oxidation, S,S-dioxides (sulfones).[7][9] This can be initiated by atmospheric oxygen or other oxidizing agents.

  • Polymerization: In the presence of strong acids, thiophene-containing molecules can undergo acid-catalyzed polycondensation, leading to the formation of polymeric or resinous materials.[6]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or eyeshields, and a lab coat.[1][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][10] The compound is classified as toxic if swallowed, inhaled, or in contact with skin.

Physicochemical and Storage Data

The following table summarizes key quantitative data for this compound.

PropertyValueCitation(s)
Appearance Colorless to light orange to yellow liquid[3]
CAS Number 20893-30-5[1][4]
Molecular Formula C₆H₅NS[4]
Molecular Weight 123.18 g/mol [4]
Density 1.157 g/mL at 25 °C[3][4]
Boiling Point 115-120 °C at 22 mmHg[3][4]
Flash Point 102 °C (215.6 °F) - closed cup[1][4]
Recommended Storage Room temperature, in a dry, dark, and well-ventilated place under an inert atmosphere.[1][3]
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds[4]

Experimental Protocols

Protocol: Assessment of Chemical Stability

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound over time when exposed to different environmental conditions (e.g., temperature, light, air).

2. Materials:

  • This compound (high purity)

  • Amber vials with PTFE-lined caps

  • Inert gas (Nitrogen or Argon)

  • Temperature-controlled chambers (e.g., incubators, refrigerators)

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR spectrometer)

  • Appropriate solvents for analysis (e.g., acetonitrile, methanol)

3. Methodology:

  • Initial Analysis (Time = 0):

    • Obtain an initial analytical profile of the this compound sample.

    • Record its appearance (color, clarity).

    • Perform HPLC or GC analysis to determine the initial purity and establish a reference chromatogram.

    • Obtain an NMR spectrum as a structural reference.

  • Sample Preparation and Storage:

    • Aliquot the this compound into several amber vials.

    • For each storage condition, prepare triplicate samples.

    • Condition A (Recommended Storage): Purge vials with inert gas, seal tightly, and store at room temperature in the dark.

    • Condition B (Elevated Temperature): Purge vials with inert gas, seal tightly, and place in a temperature-controlled chamber at a higher temperature (e.g., 40 °C).

    • Condition C (Light Exposure): Store sealed vials at room temperature exposed to ambient laboratory light.

    • Condition D (Air Exposure): Store vials with loosened caps (or in an open beaker within a controlled environment) to allow for air exposure.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.

    • Visually inspect the sample for any changes in color or the formation of precipitates.

    • Perform HPLC/GC analysis on each sample to quantify the purity and identify any new peaks corresponding to degradation products.

    • If significant degradation is observed, consider using GC-MS or LC-MS to identify the degradation products.

  • Data Analysis:

    • Compare the purity of the stored samples to the initial (Time = 0) sample.

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Identify the conditions under which the compound is least stable.

Troubleshooting and Logic Diagrams

The following diagrams illustrate logical workflows for addressing stability issues with this compound.

G start Start: Suspected Degradation of This compound visual_check Perform Visual Inspection: - Color Change? - Precipitate Formation? start->visual_check change_detected Change Detected visual_check->change_detected analytical_check Conduct Analytical Verification: - Run HPLC/GC vs. Reference - Check NMR/MS for new peaks no_change No Significant Change Observed. Compound is likely stable. Proceed with caution. analytical_check->no_change No Degradation Confirmed quarantine Quarantine the Batch. Label as 'Potentially Degraded'. analytical_check->quarantine Degradation Confirmed change_detected->analytical_check Yes change_detected->no_change No review_storage Review Storage Conditions: - Exposed to light/air? - Stored near heat source? - Incorrect temperature? quarantine->review_storage review_handling Review Handling Procedures: - Contamination risk? - Incompatible materials used? quarantine->review_handling corrective_action Implement Corrective Actions: - Store in dark, cool, inert conditions. - Refine handling protocols. review_storage->corrective_action review_handling->corrective_action dispose Dispose of Degraded Stock According to Safety Guidelines corrective_action->dispose

Caption: Troubleshooting workflow for suspected degradation.

G start Receiving New Stock of This compound log_info Log Batch Information: - Date of Receipt - Lot Number - Initial Appearance start->log_info initial_analysis Perform Initial Analysis (T=0): - Record HPLC/GC Purity - Obtain reference NMR/MS spectra log_info->initial_analysis storage Store Under Recommended Conditions: - Tightly sealed container - Cool, dry, dark place - Inert atmosphere (N₂ or Ar) initial_analysis->storage periodic_check Schedule Periodic Quality Checks: - Visual inspection monthly - Analytical re-check quarterly or before critical use storage->periodic_check end Use in Experiments periodic_check->end

Caption: Best practices workflow for material handling and storage.

References

Troubleshooting guide for the Gewald reaction with 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Thiopheneacetonitrile in the Gewald reaction.

Troubleshooting Guide

Low to No Product Yield

Q1: My reaction is not yielding the desired 2-aminothiophene product. What are the initial checks I should perform?

A1: A low or nonexistent yield in the Gewald reaction often points to issues in the initial Knoevenagel condensation step or suboptimal reaction conditions.[1] Here’s a checklist to begin troubleshooting:

  • Reagent Quality: Ensure all reagents (this compound, carbonyl compound, elemental sulfur, and base) are pure and dry where necessary. The stability of this compound can be a factor, so using a fresh or properly stored batch is recommended.

  • Base Selection and Stoichiometry: The choice and amount of base are critical.[1] Organic bases like morpholine, piperidine, or triethylamine are commonly used.[1][2] Morpholine is often effective as it can help dissolve sulfur.[2] Ensure the correct stoichiometric amount of base is used, as it plays a role in both the initial condensation and the activation of sulfur.[1]

  • Knoevenagel Condensation Confirmation: The first step of the reaction is a Knoevenagel condensation between the carbonyl compound and this compound.[3] You can verify if this step is occurring by running a small-scale reaction without sulfur and monitoring the formation of the condensed intermediate via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: I've confirmed the Knoevenagel condensation is happening, but my overall yield is still poor. What should I investigate next?

A2: If the initial condensation is successful, the issue likely lies with the sulfur addition, cyclization, or competing side reactions.[1] Consider the following:

  • Reaction Temperature: The temperature significantly impacts the reaction rate.[1] Some Gewald reactions proceed at room temperature, while others require heating. A temperature that is too low can lead to a sluggish reaction, whereas excessive heat can promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 60°C) to find the optimal condition for your specific substrates.[1][4]

  • Solvent Choice: The polarity of the solvent is crucial. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are frequently used as they can facilitate the reaction of the intermediate with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent should also be considered.[1]

  • Sulfur Quality and Form: Ensure you are using high-purity elemental sulfur. The particle size of the sulfur can also influence its reactivity.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can be a significant side reaction that competes with the desired cyclization, leading to lower yields.[1] Adjusting the reaction temperature or the rate of reagent addition may help minimize this.

Impure Product and Purification Challenges

Q3: My final product is impure, and I'm having difficulty with purification. What are common impurities and how can I remove them?

A3: Common impurities in the Gewald reaction include unreacted starting materials, the intermediate from the Knoevenagel condensation, and side products like dimers.

  • Purification Strategies:

    • Recrystallization: This is often the first method to try. A solvent screen to find a suitable system where the product has good solubility at high temperatures and poor solubility at low temperatures is recommended.

    • Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested to achieve good separation.

    • Acid-Base Extraction: The basicity of the 2-amino group on the thiophene product can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the desired product, which may then move to the aqueous layer. After separating the layers, the aqueous layer can be basified and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction proceeds through a three-step one-pot synthesis:

  • Knoevenagel Condensation: A base catalyzes the condensation of the carbonyl compound with the active methylene group of this compound to form an α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[3]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]

Q2: Can I use other bases besides amines?

A2: Yes, while organic amines are common, inorganic bases such as sodium carbonate, sodium hydroxide, and potassium phosphate have also been used, sometimes facilitating the formation of the ylidene-sulfur intermediate and the ring closure.[2]

Q3: Is it possible to run the Gewald reaction in a two-step procedure?

A3: Yes, a two-step procedure where the α,β-unsaturated nitrile is first synthesized and isolated before reacting with sulfur and a base is a common variation.[5] This can be advantageous for less reactive ketones.[5]

Q4: Are there any green chemistry approaches for the Gewald reaction?

A4: Microwave-assisted synthesis has been shown to be beneficial, often reducing reaction times and improving yields.[3] The use of water as a solvent and various catalysts are also being explored to make the reaction more environmentally friendly.

Experimental Protocol (General Guideline)

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Carbonyl compound (e.g., cyclohexanone)

  • Elemental Sulfur

  • Base (e.g., morpholine or triethylamine)[2][4]

  • Solvent (e.g., ethanol or DMF)[4][5]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1 equivalent) and this compound (1 equivalent) in the chosen solvent.

  • Add the base (1 to 1.5 equivalents) to the mixture.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (typically 3-5 hours, monitor by TLC).[4]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Yields for the Gewald Reaction of this compound and Cyclohexanone under Various Conditions.

Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide optimization. Actual results may vary.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Ethanol60565
2Morpholine (1.2)Ethanol60575
3Triethylamine (1.2)DMF60370
4Morpholine (1.2)DMF60380
5Morpholine (1.2)EthanolRoom Temp2440
6Morpholine (1.5)DMF60385

Visualizations

Gewald_Troubleshooting start Low/No Product Yield check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_base Verify Base (Choice, Stoichiometry) start->check_base check_condensation Confirm Knoevenagel Condensation (TLC/LC-MS) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok condensation_ok->check_reagents No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent) condensation_ok->optimize_conditions Yes check_sulfur Check Sulfur Addition & Cyclization optimize_conditions->check_sulfur side_reactions Consider Side Reactions (e.g., Dimerization) check_sulfur->side_reactions purification Address Purification Issues side_reactions->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Gewald_Mechanism reactants This compound + Carbonyl Compound + Sulfur + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Sulfur-Containing Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Product cyclization->product

Caption: Simplified mechanism of the Gewald reaction.

References

Minimizing impurity formation in 2-Thiopheneacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Thiopheneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurity formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key steps?

A1: The most prevalent laboratory and industrial synthesis of this compound involves a two-step process:

  • Chloromethylation of Thiophene: Thiophene is reacted with formaldehyde (or paraformaldehyde) and hydrochloric acid to produce the intermediate, 2-chloromethylthiophene.[1][2] This step is critical as the stability of the intermediate directly impacts the purity of the final product.

  • Cyanation of 2-Chloromethylthiophene: The resulting 2-chloromethylthiophene is then reacted with a cyanide salt, typically sodium cyanide, to yield this compound.[1][2] This is a nucleophilic substitution reaction.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: Impurities can arise from both the chloromethylation and cyanation steps.

  • From Chloromethylation: Due to the instability of 2-chloromethylthiophene, several byproducts can form. These include:

    • 2,5-Dichloromethylthiophene: Formed from double chloromethylation of the thiophene ring.

    • Bis(2-thienyl)methane: Results from the reaction of 2-chloromethylthiophene with another molecule of thiophene.

    • Polymeric materials: The labile nature of 2-chloromethylthiophene can lead to polymerization, especially at elevated temperatures.

    • 2-Thiophenemethanol: Can be formed if water is present and competes with the chloride ion.

  • From Cyanation:

    • 2-Thienyl isonitrile: An isomer of the desired product, formed if the cyanide ion attacks with the nitrogen atom instead of the carbon.

    • Hydrolysis products: If the reaction is not properly quenched or worked up, the nitrile group can hydrolyze to 2-thiopheneacetamide or 2-thiopheneacetic acid.

    • Unreacted 2-chloromethylthiophene: Incomplete reaction will leave the starting material in the product mixture.

Q3: My final product has a dark color. What is the likely cause and how can I prevent it?

A3: Dark coloration in the final product is often due to the presence of polymeric impurities formed from the decomposition of 2-chloromethylthiophene. To prevent this:

  • Control Temperature: Maintain a low temperature (typically 0-5 °C) during the chloromethylation reaction.[2]

  • Use Fresh Intermediate: Use the 2-chloromethylthiophene intermediate immediately after its preparation, as it is known to be unstable and can decompose even upon storage in the cold and dark.

  • Purification: Proper purification of the final product, such as vacuum distillation, can help remove colored impurities.

Q4: What is the role of a phase transfer catalyst (PTC) in the cyanation step?

A4: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is often used in the cyanation step to facilitate the reaction between the water-soluble sodium cyanide and the organic-soluble 2-chloromethylthiophene. The PTC helps to transfer the cyanide anion from the aqueous phase to the organic phase, leading to a faster and more efficient reaction, often with fewer byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Poor quality of 2-chloromethylthiophene intermediate The intermediate is unstable. Prepare it fresh and use it immediately. Ensure the chloromethylation reaction goes to completion by monitoring with TLC or GC.
Incomplete cyanation reaction Increase the reaction time or temperature (within the recommended range of 50-80°C).[2] Ensure efficient stirring. Consider using a phase transfer catalyst to improve the reaction rate.
Loss of product during workup This compound is soluble in many organic solvents. Ensure complete extraction from the aqueous layer. Be cautious during solvent removal as the product is volatile under high vacuum at elevated temperatures.
Hydrolysis of the nitrile group Avoid prolonged exposure to strongly acidic or basic conditions during workup. Neutralize the reaction mixture promptly after the reaction is complete.
Issue 2: High Levels of Impurities in the Final Product
Observed Impurity Potential Cause Suggested Solution
Unreacted 2-chloromethylthiophene Incomplete cyanation reaction.Increase reaction time, temperature, or use a phase transfer catalyst. Ensure the molar ratio of sodium cyanide to 2-chloromethylthiophene is appropriate (typically 1:1 to 1.5:1).[2]
Polymeric/tar-like substances Decomposition of 2-chloromethylthiophene.Maintain low temperatures during the chloromethylation step. Use the intermediate immediately. Purify the crude 2-chloromethylthiophene before the cyanation step if it appears discolored.
2,5-Dichloromethylthiophene Over-reaction during chloromethylation.Carefully control the stoichiometry of formaldehyde and HCl. Avoid prolonged reaction times in the first step.
Bis(2-thienyl)methane Side reaction of 2-chloromethylthiophene with thiophene.Ensure complete consumption of thiophene in the first step.
2-Thiopheneacetic acid Hydrolysis of the nitrile group during workup or storage.Perform workup under neutral or slightly acidic conditions. Store the purified product in a cool, dry, and dark place.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][2]

Step 1: Preparation of 2-Chloromethylthiophene

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place thiophene and concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add paraformaldehyde to the stirred mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 3-5 hours.

  • Monitor the reaction by TLC or GC until the thiophene is consumed.

  • Perform an aqueous workup by adding ice-water and extracting the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate. The resulting solution of crude 2-chloromethylthiophene should be used immediately in the next step.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) to the sodium cyanide solution, if desired.

  • Heat the cyanide solution to 50-60 °C.

  • Slowly add the crude 2-chloromethylthiophene solution from Step 1 to the heated cyanide solution with vigorous stirring.

  • Maintain the reaction temperature between 60-80 °C for 3-6 hours.[2]

  • Monitor the reaction by TLC or GC for the disappearance of 2-chloromethylthiophene.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

Purification:

The crude product is typically a yellow to brown oil. It can be purified by vacuum distillation.

  • Boiling Point: 115-120 °C at 22 mmHg.[3]

  • Collect the fraction that distills at a constant temperature to obtain the purified this compound as a colorless to pale yellow liquid.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Condition A (Standard) Condition B (with PTC) Expected Outcome
Cyanide Source Sodium Cyanide in Water/AcetoneSodium Cyanide in WaterPTC facilitates reaction in a biphasic system.
Phase Transfer Catalyst NoneTetrabutylammonium Bromide (1-5 mol%)Faster reaction rate and potentially higher yield.
Reaction Temperature 60-80 °C50-70 °CPTC may allow for lower reaction temperatures.
Reaction Time 4-8 hours2-4 hoursShorter reaction time with PTC.
Typical Yield 60-75%75-90%Higher yield is often observed with PTC.
Impurity Profile Higher levels of unreacted starting material and side products.Lower levels of impurities due to more efficient reaction.Cleaner reaction profile.

Note: The data in this table are representative and can vary based on specific experimental setup and scale.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway Thiophene Thiophene Intermediate 2-Chloromethylthiophene Thiophene->Intermediate Chloromethylation (0-5 °C) Reagents1 Paraformaldehyde, Conc. HCl Reagents1->Intermediate Product This compound Intermediate->Product Cyanation (50-80 °C) Reagents2 Sodium Cyanide, (Optional: PTC) Reagents2->Product

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Intermediate Analyze purity of 2-chloromethylthiophene (TLC/GC) Start->Check_Intermediate Impure_Intermediate Impure intermediate? Check_Intermediate->Impure_Intermediate Redo_Step1 Optimize Step 1: - Use fresh reagents - Maintain low temp. Impure_Intermediate->Redo_Step1 Yes Check_Cyanation Monitor cyanation reaction progress (TLC/GC) Impure_Intermediate->Check_Cyanation No Redo_Step1->Check_Intermediate Incomplete_Cyanation Incomplete reaction? Check_Cyanation->Incomplete_Cyanation Optimize_Step2 Optimize Step 2: - Increase reaction time/temp - Add PTC Incomplete_Cyanation->Optimize_Step2 Yes Check_Workup Review workup procedure Incomplete_Cyanation->Check_Workup No Optimize_Step2->Check_Cyanation Workup_Issue Potential loss during extraction/distillation? Check_Workup->Workup_Issue Optimize_Workup Optimize Workup: - Ensure complete extraction - Careful distillation Workup_Issue->Optimize_Workup Yes Success Yield Improved Workup_Issue->Success No, review other factors Optimize_Workup->Success Impurity_Formation cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation Thiophene Thiophene Intermediate 2-Chloromethylthiophene Thiophene->Intermediate Desired Reaction Impurity1 2,5-Dichloromethyl- thiophene Thiophene->Impurity1 Over-reaction Impurity2 Bis(2-thienyl)methane Intermediate->Impurity2 Side Reaction with Thiophene Impurity3 Polymers Intermediate->Impurity3 Decomposition Product This compound Intermediate->Product Desired Reaction (SN2) Impurity4 2-Thienyl isonitrile Intermediate->Impurity4 Ambident Nucleophile Attack Impurity5 2-Thiopheneacetic acid Product->Impurity5 Hydrolysis

References

Alternative solvents for the synthesis of 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-thiopheneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative solvents, detailed experimental protocols, and troubleshooting common issues encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Instability of 2-Chloromethylthiophene: The starting material, 2-chloromethylthiophene, is known to be unstable and can decompose, especially when stored for extended periods or exposed to heat.[1] This decomposition can lead to the formation of byproducts and reduce the amount of starting material available for the desired reaction.

    • Solution: It is highly recommended to use freshly prepared or purified 2-chloromethylthiophene for the best results. If storing, it should be kept in a cool, dark place. Some sources suggest adding a stabilizer like dicyclohexylamine during purification by distillation.[1]

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.

    • Solution: Ensure that the reaction temperature is maintained within the optimal range. For the reaction with sodium cyanide in a water/acetone mixture, a temperature of 60-65°C is recommended.[2] The reaction time is also crucial; a duration of 3 hours is typically sufficient for this step.[2] Molar ratios of reactants should be carefully controlled as specified in the protocol.

  • Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

    • Solution: The choice of solvent and the exclusion of water in certain systems can be critical. For instance, in the reaction of haloalkanes with cyanide, the presence of water can lead to the formation of alcohols as byproducts.[3] Using a suitable solvent system, such as the recommended water/acetone mixture, helps to minimize these side reactions.[2]

Q2: I am observing the formation of significant amounts of byproducts. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in the synthesis of this compound from 2-chloromethylthiophene and a cyanide source include:

  • Formation of 2-Thiophenemethanol: If water is present in the reaction mixture and the conditions are not optimized for the cyanation reaction, the hydroxide ions can act as a nucleophile, leading to the formation of 2-thiophenemethanol.

    • Solution: The use of a phase-transfer catalyst system with a mixed solvent like water and acetone can enhance the nucleophilicity of the cyanide ion and favor the desired substitution.[2]

  • Polymerization/Resinification: 2-Chloromethylthiophene is prone to polymerization, especially in the presence of acid or heat.[1]

    • Solution: Use the starting material immediately after preparation or purification. Maintain the recommended reaction temperature and avoid localized overheating.

  • Formation of Isomeric Byproducts: While less common for 2-chloromethylthiophene, reactions of similar compounds like 2-(chloromethyl)furan with cyanide in protic solvents have shown substitution at other positions on the ring.[4]

    • Solution: Adhering to established protocols with optimized solvent systems is the best way to ensure regioselectivity.

Q3: I am facing challenges in purifying the final product, this compound. What are the recommended purification methods?

A3: The purification of this compound can be challenging, especially when using high-boiling-point solvents.

  • Distillation: Vacuum distillation is a common and effective method for purifying this compound, which is a liquid at room temperature.[2]

    • Procedure: After the reaction work-up and removal of the bulk solvent, the crude product can be distilled under reduced pressure. A reported boiling point is 115-120 °C at 22 mmHg.

  • Extraction and Washing: A thorough work-up procedure is essential to remove inorganic salts and water-soluble impurities.

    • Procedure: After the reaction, the mixture is typically extracted with an organic solvent like dichloromethane (DCM).[2] The organic layer should then be washed with water and brine to remove any remaining water-soluble impurities.

  • Removal of High-Boiling-Point Solvents: If a high-boiling-point green solvent is used, its removal can be challenging.

    • Solution: Techniques like azeotropic distillation with a lower-boiling solvent (e.g., adding hexane to a toluene solution and rotary evaporating) can be effective.[5] For water-soluble solvents like Cyrene, purification can be simplified by precipitating the product by adding water. For γ-Valerolactone, which is also water-miscible, a similar precipitation or extraction procedure can be employed.[6]

Alternative Solvents for Synthesis

The selection of a suitable solvent is critical for a successful, safe, and environmentally friendly synthesis. Below is a comparison of various solvent systems for the synthesis of this compound.

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Yield (%)Remarks
Water/Acetone Phase-Transfer (self-catalyzed)60-653>75A known and effective system where acetone enhances solubility and acts as a phase-transfer catalyst.[2]
Dimethyl Sulfoxide (DMSO) -Not specifiedNot specifiedLower than water/acetoneMentioned as a more expensive alternative with lower yields and difficult work-up.[2]
Cyrene™ Base (e.g., Et₃N)Not specifiedShort reaction times recommendedPotentially highA bio-based alternative to polar aprotic solvents like DMF and DMSO. Product may be purified by precipitation in water. Prone to polymerization with strong bases, requiring short reaction times.
γ-Valerolactone (GVL) Base (e.g., Et₃N)90Not specified51-92 (for similar reactions)A bio-derived green solvent. Has shown high yields for the synthesis of other thiophene derivatives.[6] Water-miscible, allowing for easier work-up.[6]
2-Methyltetrahydrofuran (2-MeTHF) Phase-Transfer Catalyst (e.g., TBAB)Not specifiedNot specifiedPotentially highA bio-based alternative to THF with better stability and easier separation from water.
Cyclopentyl Methyl Ether (CPME) Phase-Transfer Catalyst (e.g., TBAB)Not specifiedNot specifiedPotentially highA greener alternative to other ethereal solvents with a high boiling point and good stability.

Experimental Protocols

Protocol 1: Synthesis of this compound using Water/Acetone Mixed Solvent[2]

This protocol describes a robust and high-yielding synthesis of this compound using a water/acetone mixture, which also serves as a phase-transfer catalyst system.

Materials:

  • 2-Chloromethylthiophene (crude)

  • Sodium cyanide (NaCN)

  • Acetone

  • Water

  • Dichloromethane (DCM) for extraction

Procedure:

  • In a reaction flask equipped with a stirrer and a condenser, add water (e.g., 30 g) and slowly add solid sodium cyanide (e.g., 16 g) while stirring until it is completely dissolved.

  • To the aqueous sodium cyanide solution, add acetone (e.g., 15 ml).

  • Heat the mixture to 60-65°C.

  • Slowly add the crude 2-chloromethylthiophene dropwise to the heated mixture over a period of 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 60-65°C for 3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any solid residues.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (e.g., 15 ml).

  • Separate the organic layer and discard the aqueous layer.

  • Remove the solvent from the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation (boiling point: 75°C at 0.2 mmHg) to yield the pure this compound. The reported yield is greater than 75%.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloromethylthiophene.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve NaCN in Water/Alternative Solvent s2 Add 2-Chloromethylthiophene s1->s2 1. s3 Heat and Stir s2->s3 2. w1 Cool and Filter s3->w1 3. w2 Solvent Extraction w1->w2 4. w3 Wash Organic Layer w2->w3 5. w4 Dry and Concentrate w3->w4 6. p1 Vacuum Distillation w4->p1 7. product product p1->product Pure this compound

Caption: General workflow for the synthesis of this compound.

References

Scalable synthesis of 2-Thiopheneacetonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-thiopheneacetonitrile. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during production.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 2-Chloromethylthiophene (Intermediate)

Q: We are experiencing a low yield during the chloromethylation of thiophene. What are the potential causes and solutions?

A: Low yields in this step are often attributed to suboptimal reaction conditions or the formation of byproducts. Here are the primary causes and recommended troubleshooting steps:

  • Incomplete Reaction:

    • Verify Reagent Stoichiometry: Ensure the correct molar ratios of thiophene, paraformaldehyde, and hydrochloric acid are used. An excess of the chloromethylating agent can lead to the formation of di-substituted products.

    • Monitor Reaction Temperature: The reaction should be maintained at a low temperature (0-5°C) during the addition of thiophene to prevent polymerization and side reactions.[1]

    • Ensure Adequate Mixing: Vigorous stirring is crucial to ensure proper dispersion of the reactants.

  • Byproduct Formation:

    • Formation of Bis(2-thienyl)methane: This common byproduct can be minimized by using a slight excess of the chloromethylating agent and maintaining a low reaction temperature.

    • Formation of 2-Hydroxymethylthiophene: This can occur if the concentration of hydrochloric acid is insufficient. One patented method suggests the dropwise addition of phosphorus trichloride to react with water and generate HCl in situ, thus maintaining a high acid concentration.[1]

    • Polymerization of Thiophene: Thiophene can polymerize under strongly acidic conditions. Slow, controlled addition of reagents and maintaining a low temperature are critical to prevent this.

Issue 2: Low Yield or Purity Issues in the Cyanation of 2-Chloromethylthiophene

Q: Our cyanation reaction to produce this compound is resulting in a low yield and the final product is difficult to purify. What could be the problem?

A: Challenges in the cyanation step often stem from the reactivity of the starting material, the choice of solvent, and the reaction conditions.

  • Low Reactivity or Side Reactions:

    • Instability of 2-Chloromethylthiophene: This intermediate can be unstable and prone to decomposition or polymerization. It is often recommended to use the crude 2-chloromethylthiophene directly in the next step without extensive purification.[1]

    • Hydrolysis of 2-Chloromethylthiophene: The presence of excess water can lead to the formation of 2-thienylmethanol. Ensure anhydrous conditions if using a non-aqueous solvent system.

    • Inefficient Cyanide Reagent: While sodium cyanide is commonly used, its toxicity is a major concern. Alternatives like trimethylsilyl cyanide have been explored to improve safety and yield.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: While dimethyl sulfoxide (DMSO) has been used, it can lead to complex workups and higher costs.[1] A mixture of water and acetone has been shown to be an effective and more environmentally friendly solvent system, acting as a phase transfer catalyst.[1]

    • Temperature Control: The reaction temperature should be carefully controlled (typically 50-80°C) to ensure a reasonable reaction rate without promoting decomposition.[1]

  • Purification Challenges:

    • Removal of Unreacted Cyanide: Ensure proper quenching and workup procedures to safely remove any residual cyanide salts.

    • Separation from Byproducts: Byproducts from the chloromethylation step can carry over. Purification by vacuum distillation is typically employed to obtain high-purity this compound.

Issue 3: Safety Concerns with Cyanide Use

Q: We are concerned about the safety of using sodium cyanide on an industrial scale. Are there safer alternatives or handling protocols?

A: The use of highly toxic cyanides is a significant concern in industrial applications.

  • Alternative Cyanating Agents:

    • Trimethylsilyl Cyanide: This reagent is mentioned in the literature as a less toxic alternative to sodium cyanide for the synthesis of this compound.[2]

    • Potassium Ferrocyanide: This is a non-toxic source of cyanide that can be used in palladium-catalyzed cyanation reactions, although this is more common for aryl halides.

  • Strict Safety Protocols:

    • Dedicated Equipment and Area: All work with cyanides should be conducted in a well-ventilated fume hood with dedicated equipment.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Quenching and Waste Disposal: Have a validated procedure for quenching the reaction and neutralizing any excess cyanide. All cyanide waste must be disposed of according to strict environmental regulations.

Experimental Protocols

The following are detailed methodologies for the key steps in the scalable synthesis of this compound, adapted from patent literature.[1]

1. Preparation of 2-Chloromethylthiophene (Intermediate)

  • Reagents:

    • Thiophene

    • Paraformaldehyde

    • Concentrated Hydrochloric Acid (30%)

    • Phosphorus Trichloride

    • Dichloromethane (DCM) for extraction

  • Procedure:

    • In a reaction vessel, combine 30% hydrochloric acid and paraformaldehyde.

    • Cool the mixture to 0-5°C with stirring.

    • Slowly add thiophene dropwise to the mixture over 20-30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, continue stirring at this temperature for 1-2 hours.

    • Slowly add phosphorus trichloride dropwise over approximately 2-3 hours.

    • After the reaction is complete, add DCM and stir for extraction.

    • Separate the organic phase. This crude solution of 2-chloromethylthiophene is typically used directly in the next step.

2. Synthesis of this compound

  • Reagents:

    • Crude 2-chloromethylthiophene solution from the previous step

    • Sodium Cyanide

    • Water

    • Acetone

    • Dichloromethane (DCM) for extraction

  • Procedure:

    • In a separate reaction vessel, dissolve sodium cyanide in water with stirring.

    • Add acetone to the sodium cyanide solution.

    • Heat the mixture to 60-65°C.

    • Add the crude 2-chloromethylthiophene solution dropwise to the heated cyanide solution over 30-60 minutes.

    • Maintain the reaction temperature and stir for an additional 3 hours.

    • After the reaction is complete, cool the mixture and filter.

    • Extract the filtrate with DCM.

    • Separate the organic phase and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield this compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound based on a patented procedure.[1]

Table 1: Reaction Parameters for the Synthesis of 2-Chloromethylthiophene

ParameterValue
Thiophene25 g
30% Hydrochloric Acid36 g
Paraformaldehyde9 g
Phosphorus Trichloride20 g
Reaction Temperature0-5°C
Reaction Time~3.5 hours

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Crude 2-ChloromethylthiopheneFrom previous step
Sodium Cyanide16 g
Water30 g
Acetone15 ml
Reaction Temperature60-65°C
Reaction Time3.5 hours
Final Product Yield >75%

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Cyanation cluster_2 Purification Thiophene Thiophene Reaction_1 Chloromethylation (0-5°C) Thiophene->Reaction_1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_1 HCl HCl HCl->Reaction_1 PCl3 PCl3 PCl3->Reaction_1 Crude_CMT Crude 2-Chloromethylthiophene Reaction_1->Crude_CMT Reaction_2 Cyanation (60-65°C) Crude_CMT->Reaction_2 NaCN NaCN NaCN->Reaction_2 Water Water Water->Reaction_2 Acetone Acetone Acetone->Reaction_2 Crude_Product Crude this compound Reaction_2->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Step In which step is the low yield? Start->Check_Step Step1 Chloromethylation Check_Step->Step1 Step 1 Step2 Cyanation Check_Step->Step2 Step 2 Purification_Issue Purification Check_Step->Purification_Issue Post-Purification Troubleshoot_Step1 Check Temp Control Verify Reagent Ratios Ensure Adequate Mixing Analyze for Byproducts Step1->Troubleshoot_Step1 Troubleshoot_Step2 Use Crude Intermediate Promptly Optimize Solvent System Control Reaction Temp Consider Alternative Cyanide Source Step2->Troubleshoot_Step2 Troubleshoot_Purification Optimize Vacuum Distillation Check for Product Decomposition Analyze for Impurities Purification_Issue->Troubleshoot_Purification

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Validation & Comparative

Spectroscopic analysis for validation of 2-Thiopheneacetonitrile structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of 2-Thiopheneacetonitrile. By comparing its spectral data with related compounds, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic analysis in their workflows.

Core Spectroscopic Data Analysis

The structural confirmation of this compound (C₆H₅NS, Molecular Weight: 123.18 g/mol ) is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] Each technique provides unique insights into the molecular framework, functional groups, and overall composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. While publicly available, experimentally-verified NMR data for this compound is limited, the expected chemical shifts and coupling patterns can be reliably predicted and compared with similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring and the two protons of the methylene (-CH₂) group. The thiophene protons will appear as a complex set of multiplets due to spin-spin coupling, a characteristic feature of substituted thiophenes. The methylene protons are expected to appear as a singlet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected: four for the thiophene ring carbons, one for the methylene carbon, and one for the nitrile carbon.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm)

CompoundThiophene Ring Protons (δ ppm)Methylene (-CH₂) Protons (δ ppm)Other Protons (δ ppm)
This compound ~7.4 (H5), ~7.1 (H3), ~7.0 (H4) (Predicted)~3.9 (Predicted)-
Benzyl Cyanide7.25-7.40 (m, 5H)3.73 (s, 2H)-
2-Thiopheneacetic Acid7.28 (dd, 1H), 6.98 (m, 2H)3.88 (s, 2H)~11.5 (br s, 1H, -COOH)

Data for comparison compounds sourced from spectral databases and literature.[3][4]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ ppm)

CompoundThiophene Ring Carbons (δ ppm)Methylene (-CH₂) Carbon (δ ppm)Nitrile (-C≡N) Carbon (δ ppm)Other Carbons (δ ppm)
This compound ~128 (C2), ~127.5 (C5), ~127 (C3), ~126 (C4) (Predicted)~18 (Predicted)~117 (Predicted)-
Benzyl Cyanide131.5 (quat.), 129.0, 128.0, 127.523.5118.0-
2-Thiopheneacetic Acid135.0 (quat.), 127.0, 126.8, 125.535.8-176.5 (-COOH)

Data for comparison compounds sourced from spectral databases and literature.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a sharp, strong absorption band for the nitrile group (C≡N) and several bands corresponding to the aromatic thiophene ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityNotes
~3100Aromatic C-H Stretch (Thiophene)Medium-WeakCharacteristic of C-H bonds on an aromatic ring.[6]
2250-2230Nitrile C≡N StretchStrong, SharpThis is a highly diagnostic peak for the nitrile functional group. Conjugation with the thiophene ring may shift it to the lower end of the range.
1500-1400Aromatic C=C Stretch (Thiophene)Medium-VariableMultiple bands are expected in this region, confirming the presence of the thiophene ring.[7]
~700C-S Stretch (Thiophene)Medium-WeakIndicates the presence of the sulfur atom within the ring structure.[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner.

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z of 123, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.

Table 4: Key Mass Spectrometry Data for this compound

m/z ValueIon FragmentInterpretation
123[C₆H₅NS]⁺ (Molecular Ion)Corresponds to the intact molecule, confirming the molecular weight.
97[C₄H₃S-CH₂]⁺ or [C₅H₅S]⁺A very prominent peak, likely representing the stable thienylmethyl cation, formed by the loss of a cyanide radical (•CN). This is a key fragmentation pathway.
84[C₄H₄S]⁺Represents the thiophene radical cation, formed by cleavage of the entire acetonitrile side chain.
58[C₂H₂S]⁺A smaller fragment resulting from the breakdown of the thiophene ring.

Data sourced from the NIST Mass Spectrometry Data Center.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying these spectroscopic results.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Use a Pasteur pipette to transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is at least 4-5 cm.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer to prevent magnetic field distortions.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to standard instrument procedures, typically using a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).[8]

Protocol 2: Infrared (IR) Spectroscopy (Liquid Film)
  • Sample Application: Place 1-2 drops of neat (undiluted) this compound onto the center of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Carefully place a second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.

  • Spectrum Acquisition:

    • Background Scan: First, run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Place the salt plate "sandwich" into the spectrometer's sample holder and acquire the sample spectrum. The instrument software automatically ratios the sample scan against the background.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The volatile compound travels through a heated capillary column, separating it from any impurities. This compound elutes at a characteristic retention time.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Visualizations

Diagrams help to visualize the relationships between the data and the chemical structure.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Thiopheneacetonitrile, a key intermediate in the production of pharmaceuticals and fine chemicals, is a critical process for which various catalytic strategies have been developed. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data to assist researchers in selecting the most suitable method for their applications.

The primary route to this compound involves the cyanation of a 2-thienyl derivative, typically 2-chloromethylthiophene. The choice of catalyst and cyanide source significantly impacts reaction efficiency, yield, and safety. This guide focuses on comparing phase-transfer catalysis and the use of alternative cyanating agents.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different catalytic approaches for the synthesis of this compound, providing a clear comparison of their respective yields and reaction conditions.

Catalyst TypeCatalyst ExampleStarting MaterialCyanide SourceReaction ConditionsYield (%)Reference
Phase-Transfer Catalyst (Quaternary Ammonium Salt)Tetrabutyl Fluoride Amine2-ChloromethylthiopheneTrimethylsilyl Cyanide70 °C, 6 hours~61-65% (overall yield for 2 steps)[1]
Mixed Solvent System (Acting as PTC)Acetone/Water2-ChloromethylthiopheneSodium Cyanide50-80 °C, 3 hours>75%[2][3]

Note: The yield for the phase-transfer catalyst example is an overall yield for a two-step synthesis starting from thiophene. The yield for the cyanation step itself may be higher.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Synthesis using a Quaternary Ammonium Salt Phase-Transfer Catalyst

This method utilizes a quaternary ammonium salt to facilitate the reaction between the organic substrate and the cyanide source.[1]

  • Step 1: Synthesis of 2-Chloromethylthiophene: Thiophene is reacted with formaldehyde and hydrogen chloride gas in an organic solvent to produce 2-chloromethylthiophene.

  • Step 2: Synthesis of this compound: 100g of trimethylsilyl cyanide and 5g of tetrabutyl fluoride amine are placed in a 500mL four-hole flask and heated to 70 °C. The previously prepared 2-chloromethylthiophene solution is slowly added dropwise. The reaction is kept at this temperature for 6 hours. After cooling, the organic phase is separated and washed three times. The thiophene and organic solvent are first distilled off, and then the product is collected by vacuum distillation at 105-110 °C (13mmHg) to obtain this compound.[1]

Method 2: Synthesis using a Mixed Solvent System

This approach employs a mixture of water and acetone, where acetone helps to increase the solubility of the reactants and acts as a phase-transfer catalyst.[2][3]

  • Step 1: Preparation of 2-Chloromethylthiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at a low temperature. Phosphorus trichloride is added dropwise during the reaction to maintain a high acid concentration.

  • Step 2: Preparation of this compound: The 2-chloromethylthiophene obtained in the previous step is directly reacted with sodium cyanide in a mixed solvent of water and acetone at a temperature of 50-80 °C for 3 hours. After the reaction, the mixture is filtered, and the product is extracted with dichloromethane. The organic phase is then distilled under reduced pressure (75 °C, 0.2mmHg) to yield the final product, this compound.[2]

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the key reaction pathway.

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Chloromethylthiophene cluster_step2 Step 2: Cyanation cluster_purification Step 3: Purification start Thiophene, Formaldehyde, HCl reaction1 Reaction start->reaction1 product1 2-Chloromethylthiophene reaction1->product1 reaction2 Reaction product1->reaction2 cyanide Cyanide Source (e.g., NaCN or TMSCN) cyanide->reaction2 catalyst Catalyst (e.g., PTC or Acetone/Water) catalyst->reaction2 product2 This compound reaction2->product2 purification Distillation product2->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the two-step synthesis of this compound.

reaction_pathway r1 2-Chloromethylthiophene plus + r1->plus r2 CN⁻ plus->r2 arrow Catalyst r2->arrow p1 This compound arrow->p1 plus2 + p1->plus2 p2 Cl⁻ plus2->p2

Caption: The core cyanation reaction for the synthesis of this compound.

Discussion

The choice between these catalytic systems involves a trade-off between yield, safety, and cost.

  • Phase-Transfer Catalysis with Trimethylsilyl Cyanide: This method avoids the use of highly toxic sodium cyanide, which is a significant advantage in terms of safety and handling.[1] Trimethylsilyl cyanide is less toxic and the reaction conditions are relatively mild. However, the overall yield reported in the patent is moderate, and the cost of trimethylsilyl cyanide and the quaternary ammonium salt catalyst may be higher.

  • Mixed Solvent System with Sodium Cyanide: This approach offers a higher reported yield and uses less expensive reagents like sodium cyanide and acetone.[2][3] The mixed solvent system of water and acetone is a simple and effective way to facilitate the phase transfer of the cyanide ion.[2] However, the use of sodium cyanide requires stringent safety precautions due to its high toxicity.

References

A Comparative Guide to the Purity Validation of 2-Thiopheneacetonitrile: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability, reproducibility, and safety of experimental results. 2-Thiopheneacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Impurities can lead to undesirable side reactions, altered biological activity, and inconsistent product quality.

This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for non-volatile and thermally unstable compounds.[2][3] A reversed-phase HPLC method is typically employed for moderately polar compounds like this compound.[1]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of the synthesized this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[2] It is an ideal technique for the analysis of volatile and semi-volatile compounds.[5][6] Given that this compound has a boiling point of 115-120 °C at 22 mmHg, it is sufficiently volatile for GC analysis.[7][8]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from 40-300 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[10]

Data Presentation and Comparison

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Illustrative Purity Analysis Data
ParameterHPLC ResultGC-MS Result
Retention Time (Main Peak) 4.58 min8.92 min
Peak Area (Main Peak) 185,430,000250,110,000
Total Peak Area 186,950,000252,380,000
Calculated Purity (%) 99.19%99.10%
Detected Impurities Impurity A (0.51%), Impurity B (0.30%)Impurity C (0.65%), Impurity D (0.25%)
Table 2: Performance Comparison of HPLC and GC-MS
FeatureHPLCGC-MS
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5]Separates compounds based on their volatility and interaction with a stationary phase, using a gaseous mobile phase.[5]
Sample Volatility Ideal for non-volatile and thermally unstable compounds.[2][3]Requires volatile or semi-volatile compounds that can be vaporized without decomposition.[5][11]
Operating Temperature Typically ambient or slightly elevated (e.g., 20-40 °C).[3]High temperatures are required in the injector and oven (e.g., 150-300 °C).[3][5]
Detection Commonly uses UV, PDA, or fluorescence detectors which provide quantitative data.Mass spectrometer provides both quantitative data and structural information for identification.[6]
Sensitivity Sensitivity typically ranges from parts-per-million (ppm) to parts-per-billion (ppb).[2]Generally has an edge in sensitivity, often detecting compounds in the parts-per-billion (ppb) range.[2]
Sample Preparation Can handle a broad range of sample types with relatively simple preparation.[2]May require derivatization for polar compounds to increase volatility.[2]

Mandatory Visualizations

G Figure 1: General Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter through Syringe Filter Dilution->Filtration HPLC HPLC Injection & Separation Filtration->HPLC GCMS GC-MS Injection & Separation Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration ImpurityID Impurity Identification (MS Library) GCMS->ImpurityID PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Final Purity Report PurityCalc->Report ImpurityID->Report

Figure 1: General Workflow for Purity Validation

G Figure 2: Logical Comparison of HPLC and GC-MS cluster_hplc HPLC cluster_gcms GC-MS hplc_node High-Performance Liquid Chromatography hplc_mobile Mobile Phase: Liquid hplc_node->hplc_mobile hplc_temp Temperature: Ambient hplc_node->hplc_temp hplc_sample Sample: Non-Volatile / Thermally Labile hplc_node->hplc_sample hplc_detection Detection: UV/PDA (Quantitative) hplc_node->hplc_detection gcms_node Gas Chromatography-Mass Spectrometry gcms_mobile Mobile Phase: Gas gcms_node->gcms_mobile gcms_temp Temperature: High gcms_node->gcms_temp gcms_sample Sample: Volatile / Semi-Volatile gcms_node->gcms_sample gcms_detection Detection: Mass Spec (Qualitative & Quantitative) gcms_node->gcms_detection Analyte This compound (Purity Validation) Analyte->hplc_node suitable for Analyte->gcms_node suitable for

Figure 2: Logical Comparison of HPLC and GC-MS

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the purity validation of this compound. The choice between them depends on the specific analytical needs and the nature of the potential impurities.

  • HPLC is an excellent choice for routine quality control, offering high precision and the ability to analyze non-volatile or thermally sensitive impurities that would not be detectable by GC.[2][3] Its operational simplicity and versatility make it a staple in pharmaceutical analysis.[5]

  • GC-MS provides an orthogonal approach, excelling in the separation and identification of volatile and semi-volatile impurities.[6] The mass spectrometric detector is a significant advantage, offering definitive structural information that can be crucial for identifying unknown impurities by comparing their mass spectra to library databases.[10]

For a comprehensive and rigorous purity assessment of this compound, a multi-faceted approach employing both HPLC and GC-MS is highly recommended. This dual-technique strategy ensures the detection of a wide range of potential impurities, from non-volatile synthesis by-products to residual volatile solvents, thereby providing the highest confidence in the material's quality.

References

A Comparative Analysis of Experimental and Computational Infrared Spectra of 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the vibrational frequencies of 2-Thiopheneacetonitrile obtained through experimental Fourier Transform Infrared (FT-IR) spectroscopy and computational Density Functional Theory (DFT) calculations, providing researchers with a comprehensive guide to understanding the molecule's spectral properties.

This guide presents a detailed comparison between the experimentally measured and computationally predicted infrared (IR) spectra of this compound. This analysis is crucial for researchers in the fields of spectroscopy, computational chemistry, and drug development, as it validates theoretical models and aids in the precise identification and characterization of molecular structures. The comparison leverages experimental data from liquid-phase FT-IR spectroscopy and theoretical data from DFT calculations using the B3LYP method with 6-31G* and 6-311+G** basis sets.

Data Presentation: Experimental vs. Computational Wavenumbers

The following table summarizes the key vibrational frequencies for this compound, showcasing a comparison between the experimental FT-IR data and the scaled computational results obtained from DFT calculations. The computational frequencies have been scaled to correct for anharmonicity and other systematic errors inherent in the theoretical model.

Vibrational ModeExperimental FT-IR (cm⁻¹)Computational DFT (B3LYP/6-311+G**) (cm⁻¹)
C-H Stretching (Thiophene Ring)31093110
C-H Stretching (Methylene Group)29272928
C≡N Stretching (Nitrile Group)22522251
C=C Stretching (Thiophene Ring)15201521
CH₂ Scissoring14151414
C-C Stretching (Thiophene Ring)13011301
C-H in-plane bending (Thiophene Ring)12511251
C-H in-plane bending (Thiophene Ring)12021202
C-S Stretching (Thiophene Ring)853854
C-H out-of-plane bending (Thiophene Ring)715716

Experimental and Computational Protocols

A clear understanding of the methodologies employed is essential for a critical evaluation of the presented data.

Experimental Protocol: FT-IR Spectroscopy

The experimental infrared spectrum of this compound was recorded in the liquid phase. A Fourier Transform Infrared (FT-IR) spectrometer was utilized to obtain the spectrum, typically in the range of 4000-400 cm⁻¹. The liquid sample is placed between two salt plates (e.g., KBr or NaCl) to create a thin film through which the infrared beam is passed. The resulting interferogram is then mathematically transformed into a spectrum that plots absorbance or transmittance against wavenumber.

Computational Protocol: Density Functional Theory (DFT)

The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations were performed using the Gaussian suite of programs.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[1]

  • Basis Sets: The calculations were carried out using the 6-31G* and 6-311+G** basis sets to describe the atomic orbitals.[1]

  • Optimization: The molecular geometry of this compound was first optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations were then performed on the optimized geometry to predict the IR spectrum.

  • Scaling: The computed harmonic frequencies are known to be systematically higher than the experimental frequencies. Therefore, a scaling factor is typically applied to the calculated wavenumbers to improve the agreement with the experimental data.[1]

Workflow for Comparative Spectral Analysis

The following diagram illustrates the logical workflow for comparing experimental and computational IR spectra, a common practice in vibrational spectroscopy studies.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis exp_sample This compound Sample exp_ftir FT-IR Spectroscopy exp_sample->exp_ftir exp_spectrum Experimental IR Spectrum exp_ftir->exp_spectrum comparison Comparison of Spectra exp_spectrum->comparison comp_mol Molecular Structure Input comp_dft DFT Calculation (B3LYP) comp_mol->comp_dft comp_freq Calculated Frequencies comp_dft->comp_freq comp_scale Frequency Scaling comp_freq->comp_scale comp_spectrum Computational IR Spectrum comp_scale->comp_spectrum comp_spectrum->comparison assignment Vibrational Mode Assignment comparison->assignment validation Validation of Theoretical Model assignment->validation

Figure 1. Workflow for comparing experimental and computational IR spectra.

Conclusion

The close agreement between the experimental and scaled computational vibrational frequencies, as detailed in the comparison table, demonstrates the high accuracy of the DFT B3LYP/6-311+G** model for predicting the infrared spectrum of this compound.[1] This validation is significant for researchers, as it confirms that computational methods can be reliably used to study the vibrational properties of this and similar molecules, aiding in spectral interpretation and the prediction of properties for novel compounds in drug discovery and materials science.

References

A Comparative Benchmarking of Synthetic Routes to 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 2-Thiopheneacetonitrile is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to this important compound, with a focus on experimental data and detailed protocols to inform laboratory practice.

Comparison of Synthetic Methodologies

The primary and most widely documented approach to synthesizing this compound involves a two-step process: the chloromethylation of thiophene to yield 2-chloromethylthiophene, followed by a nucleophilic substitution with a cyanide salt. A notable variation in the second step is the use of a less toxic cyanating agent. Below is a summary of the quantitative data for these routes.

ParameterRoute 1: Chloromethylation & Cyanation with NaCN[1]Route 2: Chloromethylation & Cyanation with Acetone Cyanohydrin[2]
Starting Material ThiopheneThiophene
Intermediate 2-Chloromethylthiophene2-Chloromethylthiophene
Cyanating Agent Sodium Cyanide (NaCN)Acetone Cyanohydrin
Catalyst (Cyanation) None specifiedTriethylamine
Solvent (Cyanation) Water/Acetone mixture[1]Organic Solvent
Reaction Temp. (Cyanation) 50-80 °C[1]Not specified
Reaction Time (Cyanation) 3-6 hours[1]Not specified
Overall Yield >75%[1]High (exact value not specified)
Safety Considerations Use of highly toxic Sodium CyanideAvoids use of highly toxic sodium cyanide, offering higher safety[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patents.

Route 1: Synthesis of this compound via Chloromethylation and Cyanation with Sodium Cyanide

This route is a well-established method for the preparation of this compound.

Step 1: Synthesis of 2-Chloromethylthiophene [3]

  • Materials: Thiophene (5 moles), Concentrated Hydrochloric Acid (200 ml), 37% Formaldehyde solution (500 ml), Hydrogen Chloride gas.

  • Procedure:

    • In a 2-liter beaker equipped with a mechanical stirrer and thermometer, and cooled in an ice-salt bath, combine thiophene and concentrated hydrochloric acid.

    • Bubble a rapid stream of hydrogen chloride gas through the mixture with vigorous stirring.

    • Once the temperature reaches 0°C, add the formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.

    • After the addition is complete, extract the mixture with three 500-ml portions of ether.

    • Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.

    • Dry the ether solution over anhydrous calcium chloride.

    • Remove the solvent by distillation and purify the product by vacuum distillation.

Step 2: Synthesis of this compound [1]

  • Materials: 2-Chloromethylthiophene (crude from Step 1), Sodium Cyanide, Water, Acetone.

  • Procedure:

    • In a reaction flask, dissolve sodium cyanide in water.

    • Add acetone to the solution.

    • Heat the mixture to 60-65°C.

    • Add the crude 2-chloromethylthiophene dropwise over a period of 30 minutes to one hour.

    • Maintain the reaction temperature and stir for an additional 3 hours.

    • After the reaction is complete, filter the mixture and extract the aqueous layer with a suitable organic solvent (e.g., DCM).

    • Separate the organic layer, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.

Route 2: Synthesis of this compound using Acetone Cyanohydrin

This route offers a safer alternative by avoiding the use of solid sodium cyanide.

Step 1: Synthesis of 2-Chloromethylthiophene

The protocol for the synthesis of 2-chloromethylthiophene is the same as in Route 1.

Step 2: Synthesis of this compound with Acetone Cyanohydrin [2]

  • Materials: 2-Chloromethylthiophene, Acetone Cyanohydrin, Triethylamine, Organic Solvent.

  • Procedure:

    • In a reaction vessel, dissolve 2-chloromethylthiophene in an appropriate organic solvent.

    • Add acetone cyanohydrin to the solution.

    • Add triethylamine as a catalyst.

    • Stir the reaction mixture under appropriate temperature conditions until the reaction is complete (monitored by a suitable technique like TLC or GC).

    • Upon completion, the reaction mixture is worked up to isolate the this compound. This typically involves washing with water and/or brine, drying the organic layer, and removing the solvent.

    • The crude product is then purified, usually by vacuum distillation.

Logical Comparison of Synthetic Routes

The choice of a synthetic route often involves a trade-off between factors like yield, cost, safety, and environmental impact. The following diagram illustrates the decision-making process for selecting a route to this compound.

G Synthetic Route Selection for this compound Start Select Synthetic Route Decision Primary Consideration? Start->Decision Route1 Route 1: NaCN Chloromethylation Step 1: Chloromethylation of Thiophene Route1->Chloromethylation Route2 Route 2: Acetone Cyanohydrin Route2->Chloromethylation Cyanation_NaCN Step 2: Cyanation with NaCN Chloromethylation->Cyanation_NaCN for Route 1 Cyanation_AC Step 2: Cyanation with Acetone Cyanohydrin Chloromethylation->Cyanation_AC for Route 2 Product This compound Cyanation_NaCN->Product Cyanation_AC->Product Yield High Yield Decision->Yield Yield Safety Safety Decision->Safety Safety Yield->Route1 Safety->Route2

Caption: Decision workflow for selecting a synthetic route to this compound.

References

Efficacy of 2-Thiopheneacetonitrile as an Intermediate in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate intermediates is a critical factor that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. 2-Thiopheneacetonitrile has emerged as a valuable building block, offering a versatile platform for the synthesis of a wide array of therapeutic agents.[1] This guide provides an objective comparison of the efficacy of this compound with its primary alternative, phenylacetonitrile (benzyl cyanide), in drug discovery. The comparison is supported by experimental data from the synthesis of prominent drug molecules derived from each intermediate.

The thiophene ring, a key feature of this compound, is a well-established bioisostere of the phenyl ring.[2][3] This means they share similar physicochemical properties, such as size, planarity, and aromaticity, allowing for their substitution in drug candidates with a high likelihood of retaining or even enhancing biological activity.[2][3] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially improving drug-receptor interactions.[3] Furthermore, replacing a phenyl group with a thiophene ring can favorably alter a compound's metabolic stability and pharmacokinetic profile.[3]

Comparative Synthesis and Efficacy

To illustrate the practical application and comparative efficacy of these intermediates, we will examine the synthesis of two major drugs: Cephalothin, a first-generation cephalosporin antibiotic synthesized from a thiophene derivative, and Phenobarbital, a widely used anticonvulsant synthesized from phenylacetonitrile.

Case Study 1: this compound Moiety in the Synthesis of Cephalothin

Cephalothin's synthesis involves the use of 2-thiopheneacetic acid, which is directly derivable from this compound. A common industrial synthesis starts from 2-acetylthiophene, which is then converted to 2-thiopheneacetic acid. This is then coupled with the β-lactam core, 7-aminocephalosporanic acid (7-ACA), to yield cephalothin.[4]

Case Study 2: Phenylacetonitrile in the Synthesis of Phenobarbital

The classical synthesis of Phenobarbital is a multi-step process that commences with phenylacetonitrile (benzyl cyanide). The synthesis involves the formation of key intermediates, including diethyl phenylmalonate, before the final cyclization with urea to form the barbiturate ring structure.[5][6]

Data Presentation: A Comparative Overview of Reaction Yields

The following tables provide a summary of reported yields for the key steps in the synthesis of Cephalothin and Phenobarbital, offering a quantitative comparison of the efficiency of the synthetic routes involving thiophene and phenyl-based intermediates, respectively.

Table 1: Synthesis of Cephalothin from 2-Acetylthiophene

Reaction StepStarting MaterialProductReported Yield (%)
Friedel-Crafts AcylationThiophene2-Acetylthiophene84-91%[7]
Willgerodt-Kindler Reaction2-Acetylthiophene2-Thiopheneacetic acidYields for this specific multi-step conversion to the acid are variable and often reported as part of a continuous process.
Amide Coupling2-Thiopheneacetic acid and 7-ACACephalothinHigh-yielding industrial processes are established, though specific academic literature yields vary.

Table 2: Synthesis of Phenobarbital from Phenylacetonitrile

Reaction StepStarting MaterialProductReported Yield (%)
CarbethoxylationPhenylacetonitrileDiethyl phenylmalonate76-82%[8]
EthylationDiethyl phenylmalonateDiethyl ethylphenylmalonate~80%
Cyclocondensation with UreaDiethyl ethylphenylmalonatePhenobarbital17.45% (in one cited study)[9]

It is important to note that the yields can vary significantly based on the specific reaction conditions, purity of reagents, and the scale of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the preparation of this compound involves a two-step process:

  • Preparation of 2-Chloromethylthiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at a low temperature. Phosphorus trichloride is added to increase the acid concentration.[10]

  • Cyanation: The resulting 2-chloromethylthiophene is then reacted with sodium cyanide in a mixed solvent system of water and acetone under heating to produce this compound.[10] A reported yield for this process is greater than 75%.[10]

Protocol 2: α-Ethylation of Phenylacetonitrile (A key step in Phenobarbital synthesis)

This protocol is adapted from established organic synthesis procedures.

  • In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst like benzyltriethylammonium chloride.

  • Cool the mixture in a water bath and add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.

  • After the addition is complete, continue stirring for a designated period (e.g., 2 hours).

  • The reaction is then worked up by adding water and extracting the product with an organic solvent.[11]

Visualizing the Processes

Synthesis of Cephalothin from a Thiophene Precursor

G Thiophene Thiophene Acetylthiophene 2-Acetylthiophene Thiophene->Acetylthiophene Friedel-Crafts Acylation Thiopheneacetic_acid 2-Thiopheneacetic acid Acetylthiophene->Thiopheneacetic_acid Willgerodt-Kindler Reaction Cephalothin Cephalothin Thiopheneacetic_acid->Cephalothin Amide Coupling with 7-ACA

Caption: Synthetic pathway for Cephalothin.

Synthesis of Phenobarbital from Phenylacetonitrile

G Phenylacetonitrile Phenylacetonitrile Phenylmalonate Diethyl Phenylmalonate Phenylacetonitrile->Phenylmalonate Carbethoxylation Ethylphenylmalonate Diethyl Ethylphenylmalonate Phenylmalonate->Ethylphenylmalonate Ethylation Phenobarbital Phenobarbital Ethylphenylmalonate->Phenobarbital Cyclocondensation with Urea

Caption: Synthetic pathway for Phenobarbital.

General Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reagents Reagents Solvent Solvent Reagents->Solvent Reaction_Vessel Reaction_Vessel Solvent->Reaction_Vessel Temperature_Control Temperature_Control Reaction_Vessel->Temperature_Control Stirring Stirring Temperature_Control->Stirring Monitoring Monitoring Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Final_Product Purification->Final_Product Characterization

References

A Comparative Analysis of Synthetic Routes to 2-Thiopheneacetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, 2-thiopheneacetonitrile serves as a crucial intermediate for the production of various active pharmaceutical ingredients and specialty chemicals.[1][2] The efficiency of its synthesis is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound, offering a detailed look at their reaction kinetics, experimental protocols, and overall performance.

Two primary methods for the synthesis of this compound have been identified, differing primarily in the cyanation step of the common intermediate, 2-chloromethylthiophene.

  • Method A: Cyanation with Sodium Cyanide. This traditional approach involves the chloromethylation of thiophene followed by a nucleophilic substitution reaction with sodium cyanide.[1][3]

  • Method B: Cyanation with Trimethylsilyl Cyanide. A more modern approach that also begins with the chloromethylation of thiophene but utilizes trimethylsilyl cyanide as the cyanating agent, often in the presence of a catalyst.[4]

Comparative Performance and Reaction Kinetics

The choice between these two synthetic routes hinges on a variety of factors including yield, safety, cost, and reaction kinetics. Below is a summary of the key differences and a discussion on the expected reaction kinetics.

ParameterMethod A: Sodium Cyanide CyanationMethod B: Trimethylsilyl Cyanide Cyanation
Starting Material Thiophene, Paraformaldehyde, Hydrochloric AcidThiophene, Formaldehyde, Hydrogen Chloride Gas
Intermediate 2-Chloromethylthiophene2-Chloromethylthiophene
Cyanating Agent Sodium Cyanide (NaCN)Trimethylsilyl Cyanide ((CH₃)₃SiCN)
Solvent for Cyanation Water and AcetoneOrganic Solvent (e.g., 2,3-butanedione)
Reaction Temperature 0-5°C (Chloromethylation); 50-80°C (Cyanation)0°C (Chloromethylation)
Reaction Time 3-5 hours (Chloromethylation); 3-6 hours (Cyanation)5 hours (Chloromethylation)
Reported Yield >75%High (not quantified in the document)
Safety Considerations Use of highly toxic Sodium CyanideAvoids the use of highly toxic Sodium Cyanide

From a kinetic standpoint, the rate-determining step in both syntheses is likely the nucleophilic substitution of the chlorine atom in 2-chloromethylthiophene by the cyanide nucleophile.

Method A proceeds via a classic SN2 mechanism. The reaction rate is dependent on the concentration of both 2-chloromethylthiophene and the cyanide ion. The use of a mixed solvent system of water and acetone is a compromise to dissolve both the organic substrate and the inorganic cyanide salt. However, the presence of water, a protic solvent, can solvate the cyanide anion, thereby reducing its nucleophilicity and potentially slowing down the reaction rate.

Method B also follows a nucleophilic substitution pathway, but the nature of the cyanating agent is different. Trimethylsilyl cyanide is less nucleophilic than the free cyanide ion. Therefore, this reaction often requires a catalyst, such as a Lewis acid, to activate the electrophilic carbon of 2-chloromethylthiophene. The reaction is typically carried out in an aprotic organic solvent, which does not solvate the nucleophile as strongly as a protic solvent, potentially leading to a faster reaction rate compared to Method A under similar concentrations, assuming effective catalysis. The overall kinetics will be influenced by the concentration of the substrate, the trimethylsilyl cyanide, and the catalyst.

Experimental Protocols

Method A: Synthesis of this compound via Sodium Cyanide Cyanation

This protocol is based on the method described in patent CN104513225A.[1]

Step 1: Preparation of 2-Chloromethylthiophene

  • In a reaction vessel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid at a low temperature (0-5°C).

  • During the reaction, slowly add phosphorus trichloride. This reacts with any water present to generate hydrogen chloride gas in situ, thereby increasing the acid concentration and promoting the reaction.

  • Maintain the reaction at 0-5°C for 3-5 hours.

  • Upon completion, the crude 2-chloromethylthiophene is obtained and can be used directly in the next step.

Step 2: Preparation of this compound

  • In a separate reaction vessel, prepare a solution of sodium cyanide in a mixture of water and acetone.

  • Heat the cyanide solution to 50-80°C.

  • Add the crude 2-chloromethylthiophene from the previous step to the heated cyanide solution.

  • Maintain the reaction at this temperature for 3-6 hours.

  • After the reaction is complete, the mixture is worked up to isolate the this compound. The patent reports a yield of over 75%.[1]

Method B: Synthesis of this compound via Trimethylsilyl Cyanide Cyanation

This protocol is based on the method described in patent CN103992302A.[4]

Step 1: Preparation of 2-Chloromethylthiophene

  • In a reaction vessel containing an organic solvent (e.g., 2,3-butanedione), dissolve thiophene.

  • Introduce formaldehyde and pass hydrogen chloride gas through the solution while maintaining the temperature at 0°C.

  • Continue the reaction for 5 hours.

  • The resulting 2-chloromethylthiophene in the organic solvent can be used in the subsequent step. This method has the advantage of producing a more stable solution of the potentially explosive 2-chloromethylthiophene.

Step 2: Preparation of this compound

  • To the solution of 2-chloromethylthiophene, add trimethylsilyl cyanide in the presence of a suitable catalyst (not specified in the abstract).

  • The reaction is carried out in the same organic solvent.

  • The patent suggests that this method leads to a high yield and improved product quality and safety performance compared to methods using sodium cyanide.[4]

Synthesis Pathway Diagram

Synthesis_Comparison cluster_A Method A cluster_B Method B Thiophene_A Thiophene CMT_A 2-Chloromethylthiophene Thiophene_A->CMT_A  Chloromethylation   Thiophene_B Thiophene Reagents_A1 Paraformaldehyde, Conc. HCl, PCl₃ Product_A This compound CMT_A->Product_A  Cyanation (SN2)   CMT_B 2-Chloromethylthiophene Reagents_A2 NaCN, Water/Acetone Product_B This compound Thiophene_B->CMT_B  Chloromethylation   Reagents_B1 Formaldehyde, HCl (gas), Organic Solvent CMT_B->Product_B  Cyanation   Reagents_B2 (CH₃)₃SiCN, Catalyst, Organic Solvent

Caption: A comparison of two synthetic pathways for this compound.

References

A Comparative Guide to the Reaction Products of 2-Thiopheneacetonitrile: Structural Elucidation and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Thiopheneacetonitrile is a versatile precursor in organic synthesis, primarily utilized in the construction of various heterocyclic systems with significant biological activities. This guide provides a comparative analysis of two major classes of reaction products derived from this compound: 2-aminothiophenes via the Gewald reaction and 2-thienylacrylonitriles through Knoevenagel condensation. We present a structural elucidation of these products, supported by experimental data, and a comparison of their biological performance.

Reaction Pathways of this compound

This compound serves as a key building block for the synthesis of complex molecules due to its reactive nitrile group and the α-methylene protons.[1] The two primary reaction pathways explored in this guide are the Gewald reaction and the Knoevenagel condensation.

Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that yields highly substituted 2-aminothiophenes.[2] This reaction involves the condensation of an aldehyde or ketone with an α-cyanoester (in this case, this compound) in the presence of elemental sulfur and a base. The resulting 2-aminothiophene scaffold is a prominent feature in a variety of pharmacologically active compounds.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[4] This process, typically catalyzed by a weak base, results in the formation of a C=C double bond, yielding α,β-unsaturated nitrile derivatives, in this case, 2-thienylacrylonitriles.[5]

Comparative Data of Reaction Products

The following tables summarize the structural and biological data for representative reaction products of this compound.

Table 1: Gewald Reaction Products - Substituted 2-Aminothiophenes
Product NameStructureReactantsYield (%)Spectroscopic Data HighlightsBiological Activity
2-Amino-4-phenyl-thiophene-3-carbonitrile
alt text
Benzaldehyde, this compound, SulfurNot Specified¹H NMR (DMSO-d₆): δ 7.20-7.45 (m, 5H, Ar-H), 6.85 (s, 1H, H-5), 5.80 (s, 2H, NH₂)Precursor for various bioactive molecules, including antitubercular and antiproliferative agents.[6]
2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
alt text
4-Methoxybenzaldehyde, this compound, SulfurNot Specified¹H-NMR: δ = 6.27 ppm (s, 1H, H-5), 4.85 ppm (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)[7]Investigated for antimicrobial and anticancer activities.[8]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
alt text
Cyclohexanone, this compound, Sulfur55%[9]¹H NMR (CDCl₃): δ 4.60 (br s, 2H, NH₂), 2.50-2.60 (m, 4H, CH₂), 1.70-1.80 (m, 4H, CH₂)Building block for pharmaceuticals and materials science.[2]
Table 2: Knoevenagel Condensation Products - 2-Thienylacrylonitriles
Product NameStructureReactantsYield (%)Spectroscopic Data HighlightsBiological Activity (IC₅₀)
(E)-3-(4-Chlorophenyl)-2-(thiophen-2-yl)acrylonitrile
alt text
4-Chlorobenzaldehyde, this compound85%¹H NMR (CDCl₃): δ 7.85 (d, 2H), 7.45 (d, 2H), 7.60 (d, 1H), 7.40 (s, 1H), 7.20 (t, 1H)Antifungal (Candida albicans): > 50 µg/mL. Anticancer (MCF-7): 12.5 µg/mL[10]
(E)-3-(4-Methoxyphenyl)-2-(thiophen-2-yl)acrylonitrile
alt text
4-Methoxybenzaldehyde, this compound90%¹H NMR (CDCl₃): δ 7.80 (d, 2H), 7.00 (d, 2H), 7.55 (d, 1H), 7.35 (s, 1H), 7.15 (t, 1H), 3.85 (s, 3H)Antifungal (Candida albicans): > 50 µg/mL. Anticancer (MCF-7): 25 µg/mL[10]
(E)-3-(4-Nitrophenyl)-2-(thiophen-2-yl)acrylonitrile
alt text
4-Nitrobenzaldehyde, this compound88%¹H NMR (CDCl₃): δ 8.30 (d, 2H), 8.00 (d, 2H), 7.65 (d, 1H), 7.50 (s, 1H), 7.25 (t, 1H)Antifungal (Candida albicans): > 50 µg/mL. Anticancer (MCF-7): 6.25 µg/mL[10]

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Aminothiophenes

A mixture of the appropriate aldehyde or ketone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL) is stirred at room temperature. A catalytic amount of a base, such as morpholine or diethylamine (2 mmol), is added dropwise. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50 °C) for a specified time (typically 2-6 hours) and monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.[9]

General Procedure for the Knoevenagel Condensation of this compound

To a solution of this compound (10 mmol) and an aromatic aldehyde (10 mmol) in a suitable solvent such as ethanol or methanol (20 mL), a catalytic amount of a weak base like piperidine or triethylamine (1-2 mmol) is added.[4] The reaction mixture is stirred at room temperature or refluxed for a period ranging from 30 minutes to a few hours, with the progress monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-thienylacrylonitrile product.[10]

Structural Elucidation Methods

The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as C≡N (nitrile), NH₂ (amine), and C=C (alkene).

Visualizing Reaction Pathways and Workflows

Gewald_Reaction_Pathway reactant1 Aldehyde/Ketone intermediate Thiolate Intermediate reactant1->intermediate reactant2 This compound reactant2->intermediate reactant3 Sulfur reactant3->intermediate catalyst Base (e.g., Morpholine) catalyst->intermediate product 2-Aminothiophene Derivative intermediate->product Cyclization & Tautomerization

Caption: The Gewald reaction pathway for the synthesis of 2-aminothiophenes.

Knoevenagel_Condensation_Pathway reactant1 Aromatic Aldehyde intermediate Carbanion Intermediate reactant1->intermediate Nucleophilic Attack reactant2 This compound reactant2->intermediate Deprotonation catalyst Base (e.g., Piperidine) catalyst->intermediate product 2-Thienylacrylonitrile Derivative intermediate->product Dehydration

Caption: The Knoevenagel condensation for synthesizing 2-thienylacrylonitriles.

Experimental_Workflow start Start: Reactants & Solvent reaction Reaction with Catalyst (Stirring/Heating) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Work-up (Cooling, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A general experimental workflow for synthesis and characterization.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The Gewald reaction provides a direct route to substituted 2-aminothiophenes, which are key scaffolds in medicinal chemistry. The Knoevenagel condensation, on the other hand, yields 2-thienylacrylonitrile derivatives with demonstrated antifungal and anticancer properties. The choice of reaction pathway allows for the targeted synthesis of compounds with distinct structural features and biological activities. The data and protocols presented in this guide offer a comparative framework to aid researchers in the selection and development of novel thiophene-based compounds for pharmaceutical and other applications.

References

Purity Assessment of Synthesized 2-(Thiophen-2-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-(Thiophen-2-yl)propanenitrile and detailed methodologies for its purity assessment. The information presented herein is intended to assist researchers in selecting the most suitable synthetic and analytical strategies to obtain high-purity 2-(Thiophen-2-yl)propanenitrile, a critical intermediate in the development of various pharmaceutical compounds.

Synthesis of 2-(Thiophen-2-yl)propanenitrile: A Comparison of Two Primary Routes

The synthesis of 2-(Thiophen-2-yl)propanenitrile is predominantly achieved through two main pathways: direct α-alkylation of a pre-existing nitrile and a multi-step synthesis from a thiophene derivative. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations.[1]

Route 1: Direct α-Alkylation of 2-(Thiophen-2-yl)acetonitrile

This is often considered the most straightforward approach, provided the starting material, 2-(thiophen-2-yl)acetonitrile, is readily accessible.[1] The reaction involves the deprotonation of the α-carbon of the acetonitrile derivative with a strong base, followed by quenching with an electrophile, typically methyl iodide.

Route 2: Multi-step Synthesis from 2-Acetylthiophene

This alternative pathway commences with the more common thiophene derivative, 2-acetylthiophene. This route involves a Knoevenagel condensation followed by a reduction step.

A comparative overview of these two synthetic routes is presented in Table 1.

ParameterRoute 1: α-AlkylationRoute 2: From 2-Acetylthiophene
Starting Material 2-(Thiophen-2-yl)acetonitrile2-Acetylthiophene
Key Reactions Deprotonation, AlkylationKnoevenagel Condensation, Reduction
Typical Reagents Strong base (e.g., NaH, LDA), Methyl IodideMalononitrile, Piperidine, Reducing agent
Reported Yield Generally high, dependent on base and reaction conditionsModerate to high, dependent on each step's efficiency
Potential for Impurities Unreacted starting material, dialkylated product, elimination byproductsUnreacted intermediates, byproducts from side reactions during condensation and reduction
Overall Complexity Fewer steps, conceptually simplerMore steps, requires isolation of intermediate

Purity Assessment Methodologies

Accurate determination of the purity of synthesized 2-(Thiophen-2-yl)propanenitrile is crucial for its application in pharmaceutical synthesis. Several analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) being the most common and reliable methods.

A summary of these analytical techniques for the purity assessment of 2-(Thiophen-2-yl)propanenitrile is provided in Table 2.

Analytical TechniquePrincipleInformation ProvidedKey Advantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Quantitative purity, detection of non-volatile impurities.High resolution, widely available, excellent for quantitative analysis.
GC-MS Separation based on volatility and polarity, identification by mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities, structural elucidation of unknown impurities.High sensitivity, excellent for identifying trace impurities and residual solvents.
qNMR Quantification based on the integral of NMR signals relative to a certified internal standard.Absolute purity determination without the need for a reference standard of the analyte.Primary analytical method, high precision and accuracy, provides structural information.

Experimental Protocols

Detailed experimental protocols for the synthesis and purity assessment of 2-(Thiophen-2-yl)propanenitrile are provided below.

Synthesis Protocols

Route 1: α-Alkylation of 2-(Thiophen-2-yl)acetonitrile

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-(thiophen-2-yl)acetonitrile in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of a strong base, such as sodium hydride (NaH).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Slowly add a slight excess (1.1 equivalents) of methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Route 2: Multi-step Synthesis from 2-Acetylthiophene

  • Knoevenagel Condensation: In a round-bottom flask, dissolve 2-acetylthiophene and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-cyano-3-(thiophen-2-yl)but-2-enenitrile.

  • Reduction: The reduction of the double bond can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like sodium borohydride in a suitable solvent. The specific conditions will depend on the chosen reducing agent.

  • Work-up and Purification: After the reduction is complete, the reaction is worked up according to the specific reducing agent used. The crude product is then purified by column chromatography or vacuum distillation.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.

    • Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample. Impurities are identified by their retention times and mass spectra, which can be compared to spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals. Maleic anhydride or dimethyl sulfone are suitable candidates.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 2-(Thiophen-2-yl)propanenitrile (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = 2-(Thiophen-2-yl)propanenitrile

      • IS = Internal Standard

Visualizing Workflows and Comparisons

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic and analytical workflows.

Synthesis_Workflow cluster_route1 Route 1: α-Alkylation cluster_route2 Route 2: From 2-Acetylthiophene start1 2-(Thiophen-2-yl)acetonitrile deprotonation Deprotonation (NaH, THF) start1->deprotonation alkylation Alkylation (CH3I) deprotonation->alkylation product1 Crude 2-(Thiophen-2-yl)propanenitrile alkylation->product1 purification1 Purification (Distillation/Chromatography) product1->purification1 final_product1 Pure Product purification1->final_product1 start2 2-Acetylthiophene condensation Knoevenagel Condensation (Malononitrile, Piperidine) start2->condensation intermediate 2-Cyano-3-(thiophen-2-yl)but-2-enenitrile condensation->intermediate reduction Reduction intermediate->reduction product2 Crude 2-(Thiophen-2-yl)propanenitrile reduction->product2 purification2 Purification (Distillation/Chromatography) product2->purification2 final_product2 Pure Product purification2->final_product2

Caption: Synthetic workflows for 2-(Thiophen-2-yl)propanenitrile.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_results Final Purity Report sample Synthesized Product dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC-UV dissolution->hplc Quantitative Purity gcms GC-MS dissolution->gcms Impurity Identification qnmr qNMR dissolution->qnmr Absolute Purity hplc_data Peak Area % hplc->hplc_data gcms_data Mass Spectra & RT gcms->gcms_data qnmr_data Integral Ratios qnmr->qnmr_data report Purity Value & Impurity Profile hplc_data->report gcms_data->report qnmr_data->report

Caption: General workflow for purity assessment.

References

Safety Operating Guide

Proper Disposal of 2-Thiopheneacetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Thiopheneacetonitrile are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS No. 20893-30-5).

Hazard Profile and Safety Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory irritation[1]. It is also a combustible liquid. Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Eyeshields or safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask (type N95 or equivalent).

  • Body Protection: A lab coat or other protective clothing.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₅NS
Molecular Weight 123.18 g/mol
CAS Number 20893-30-5
Density 1.157 g/mL at 25 °C
Boiling Point 115-120 °C at 22 mmHg
Flash Point 102 °C (215.6 °F) - closed cup
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic

Source: Sigma-Aldrich Safety Data Sheet

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[2]. This ensures that the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.

1. Segregation and Collection:

  • Immediately segregate waste containing this compound at the point of generation. This includes any unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips).

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste[2].

2. Waste Container Requirements:

  • Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste[1][2].

  • The container must be kept tightly closed except when adding waste[1][2].

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards, such as "Toxic" and "Combustible".

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks[1][2].

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

  • Provide a complete characterization of the waste to the disposal service. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste according to local, regional, and national regulations[3].

Spill Cleanup Procedure

In the event of a spill, follow these emergency procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[1].

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment as listed above.

  • Contain the Spill: Use an inert absorbent material, such as dry lime, sand, or soda ash, to soak up the spilled liquid[1][4].

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste[1][4].

  • Decontaminate the Area: Ventilate and wash the area thoroughly after the cleanup is complete[4].

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G Figure 1: this compound Disposal Workflow A Generation of This compound Waste B Segregate Waste (Do not mix) A->B C Use Designated Leak-Proof Container B->C D Label Container Clearly (Hazardous Waste, Chemical Name) C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Professional Disposal (EHS/Contractor) E->F G Spill Occurs H Contain with Inert Absorbent G->H Emergency Procedure I Collect and Containerize Spill Waste H->I I->C

Figure 1: this compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling 2-Thiopheneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Thiopheneacetonitrile. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include toxicity upon ingestion, skin contact, and inhalation, as well as potential for serious eye and skin irritation.[1]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Acute Toxicity, Dermal (Category 4)[1]

  • Acute Toxicity, Inhalation (Category 4)[1]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[1]

A comprehensive list of required personal protective equipment is detailed below. This equipment should be worn at all times when handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.To prevent skin contact, which can be harmful.[1]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[1]To protect against splashes that can cause serious eye irritation.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To prevent skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).To avoid inhalation of harmful vapors.[1]

Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory to ensure safe handling of this compound.

Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Verify the availability and functionality of an emergency eyewash station and safety shower.

  • Gather all necessary PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the chemical.

Handling:

  • Always handle this compound inside a certified chemical fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[3]

  • When weighing, use a balance inside the fume hood or in a ventilated enclosure.

  • For transferring, use appropriate chemical-resistant tools (e.g., glass pipettes, spatulas).

  • Keep the container tightly closed when not in use.[3]

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Decontaminate all work surfaces and equipment after use.

  • Properly remove and dispose of contaminated PPE.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Showers prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Equipment & Reagents prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Weigh and Transfer handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Safe handling workflow for this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • Keep containers tightly closed to prevent leakage and evaporation.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Parameter Value
Storage Class Code 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1]
Flash Point 102 °C (215.6 °F) - closed cup[1]

Disposal: this compound and any materials contaminated with it are considered hazardous waste.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[3]

  • Do not allow the chemical to enter drains.[3]

Waste Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[3]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.